Dimethyl dithiobispropionimidate
Description
Contextualizing Chemical Crosslinkers in Advanced Biological Systems Research
Chemical crosslinkers are molecules with two or more reactive ends that can form covalent bonds with specific functional groups on proteins or other biomolecules. thermofisher.comresearchgate.net This process of chemical crosslinking is a powerful technique for studying protein-protein interactions, elucidating protein structures, and understanding the functional aspects of proteins. creative-proteomics.com By covalently linking molecules that are in close proximity, crosslinkers can "capture" transient or weak interactions that might otherwise be difficult to detect. researchgate.netcreative-proteomics.com This is particularly crucial in the study of dynamic cellular processes where protein complexes assemble and disassemble to carry out their functions. nih.gov The resulting cross-linked products can then be analyzed using a variety of techniques, including SDS-PAGE and mass spectrometry, to identify the interacting partners and map their interaction interfaces. nih.gov
The Significance of Homobifunctional and Cleavable Crosslinking Agents in Structural Biology and Proteomics
Crosslinking agents are broadly classified based on the reactivity of their functional groups and the nature of their spacer arm. Homobifunctional crosslinkers, such as DTBP, possess two identical reactive groups. thermofisher.comcreative-biolabs.com These reagents are particularly useful for linking molecules with the same type of functional group, for instance, the primary amines found in lysine (B10760008) residues of proteins. creative-proteomics.comcreative-biolabs.com
A key feature that enhances the utility of a crosslinker is cleavability. Cleavable crosslinkers contain a spacer arm with a bond that can be broken under specific conditions. creative-biolabs.com DTBP, for example, has a disulfide bond in its spacer arm, which can be readily cleaved by reducing agents. creative-biolabs.com This cleavability is highly advantageous in multi-step analytical procedures. For instance, after capturing interacting proteins, the complex can be isolated, and the crosslinker can then be cleaved to release the individual proteins for identification and further analysis. This reversibility simplifies the interpretation of complex crosslinking data and is a significant advantage over non-cleavable crosslinkers which form permanent bonds. pubcompare.aicreative-biolabs.com The ability to both link and subsequently release interacting partners makes cleavable homobifunctional crosslinkers like DTBP indispensable for detailed structural and proteomic investigations. nih.govacs.org
Historical Trajectory and Evolution of Imidate-Based Chemical Probes in Biomolecular Studies
The use of chemical probes to investigate biological systems has a rich history, evolving from simple, often non-specific reagents to highly sophisticated molecules designed for specific applications. nih.govchemicalprobes.org Imidate-based crosslinkers, a class to which DTBP belongs, have played a significant role in this evolution. Early crosslinking studies often employed reagents like glutaraldehyde, which, while effective, were often non-specific and led to the formation of heterogeneous mixtures of cross-linked products. creative-biolabs.comnih.gov
The development of homobifunctional imidates, such as dimethyl suberimidate (DMS) and dimethyl pimelimidate (DMP), represented a significant advancement. thermofisher.com These reagents offered greater specificity by targeting primary amine groups. The introduction of a cleavable disulfide bond into the spacer arm, as seen in DTBP (also known as Wang and Richard's Reagent), was a pivotal innovation. thermofisher.comsigmaaldrich.com This feature addressed a major challenge in crosslinking studies: the difficulty in identifying the individual components of a cross-linked complex. The ability to cleave the crosslinker and release the bound proteins greatly facilitated their analysis by techniques like mass spectrometry. More recent developments in crosslinker chemistry have focused on creating mass spectrometry-cleavable linkers, further streamlining the identification of cross-linked peptides. sigmaaldrich.comresearchgate.net
Current Research Landscape and Underexplored Facets of Dimethyl Dithiobispropionimidate Utilization
DTBP is widely used in a variety of research applications, including the study of protein-protein interactions, characterization of protein complexes, investigation of enzyme mechanisms, and analysis of membrane protein structure. pubcompare.ai Its ability to form reversible crosslinks makes it particularly valuable for capturing transient interactions that are often missed by other techniques. pubcompare.ai For example, DTBP has been successfully used to crosslink the subunits of the chick oviduct progesterone-receptor and in the synthesis of gene vectors. sigmaaldrich.com
Despite its widespread use, there are still underexplored facets of DTBP's potential. Recent research has demonstrated its utility in novel applications, such as the development of cleavable disulfide-based polymers for encapsulating nucleic acids in biological sample preparation and the functionalization of diatomaceous earth particles for efficient biomolecule separation. researchgate.netresearchgate.net Further exploration of DTBP in combination with advanced analytical techniques, such as cryo-electron microscopy and advanced mass spectrometry methods, could yield even more detailed insights into the structure and dynamics of complex biological assemblies. creative-proteomics.comnih.gov Additionally, the application of DTBP in studying the interactions of intrinsically disordered proteins and in systems-level structural biology remains a promising area for future research. nih.govresearchgate.net
Aims and Scope of Comprehensive Research on this compound
A comprehensive understanding of this compound is essential for its effective application in modern biological research. The primary aims of such research are to fully characterize its chemical properties, optimize its use in various experimental systems, and explore its potential in new and emerging research areas. The scope of this research encompasses a detailed investigation of its reactivity with different biomolecules, the development of standardized protocols for its use in crosslinking experiments, and the evaluation of its performance in comparison to other crosslinking reagents. By systematically exploring the capabilities and limitations of DTBP, the scientific community can continue to leverage this powerful tool to unravel the complexities of biological systems.
Compound Information Table
| Compound Name | Abbreviation |
| This compound | DTBP |
| Dimethyl suberimidate | DMS |
| Dimethyl pimelimidate | DMP |
| Glutaraldehyde | |
| Disuccinimidyl dibutyric urea | DSBU |
| Disuccinimidyl disuccinic imide | DSSI |
Properties of this compound (DTBP)
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂S₂ |
| Molecular Weight | 236.4 g/mol nih.gov |
| Appearance | Powder sigmaaldrich.com |
| Reactive Groups | Imidate |
| Target Functional Group | Primary Amines (-NH₂) creative-proteomics.com |
| Spacer Arm Length | 11.9 Å |
| Cleavability | Cleavable (Disulfide Bond) creative-biolabs.com |
| Solubility | Soluble in water (50 mg/mL) sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXWTVHCRPVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSSCCC(=N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38285-78-8 (di-HCl) | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50974489 | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38285-78-8, 59012-54-3 | |
| Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |
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Advanced Synthetic Methodologies and Chemical Derivatization of Dimethyl Dithiobispropionimidate
Elucidation and Optimization of Synthetic Pathways for Dimethyl Dithiobispropionimidate Production
The production of high-quality DTBP hinges on the efficient synthesis of its core components: the disulfide bond and the two terminal methyl imidate groups. The classical and most common approach involves the Pinner reaction on a dinitrile precursor.
The synthesis of the imidate moiety of DTBP is traditionally achieved via the Pinner reaction, first described in 1877. nih.gov This acid-catalyzed reaction converts a nitrile into an imino ester salt, often called a Pinner salt, by reacting it with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). nih.govescholarship.org
The standard pathway for DTBP synthesis begins with the precursor 3,3'-dithiobis(propionitrile). This dinitrile is reacted with anhydrous methanol (B129727) in a suitable anhydrous solvent (such as chloroform or dioxane) while gaseous HCl is bubbled through the solution at low temperatures. nih.gov The low temperature is critical as the resulting imidate hydrochloride salt is thermodynamically unstable and can rearrange into an amide and an alkyl chloride at higher temperatures. nih.gov
The mechanism involves the protonation of the nitrile nitrogen by HCl, which activates the nitrile carbon for nucleophilic attack by methanol. nih.gov This forms the methyl imidate hydrochloride salt (the Pinner salt). Subsequent basic workup neutralizes the salt to yield the final this compound product.
Key strategies for maximizing yield and purity include:
Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which can hydrolyze the intermediate Pinner salt to form an ester or the starting nitrile, significantly reducing the yield of the desired imidate. nih.gov
Temperature Control: Maintaining low temperatures (typically 0°C or below) throughout the HCl addition is crucial to prevent the formation of byproducts. nih.gov
Stoichiometry: A molar excess of the alcohol (methanol) is often used to drive the reaction to completion.
Purification: The final product is often purified by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts. The crystalline nature of the dihydrochloride salt facilitates its isolation and purification.
Table 1: Key Parameters for Pinner Reaction Optimization
| Parameter | Condition/Strategy | Rationale |
|---|---|---|
| Catalyst | Anhydrous Hydrogen Chloride (gas) | Protonates the nitrile, activating it for nucleophilic attack. escholarship.orgnih.gov |
| Solvent | Anhydrous Chloroform, Dioxane, or Ether | Prevents hydrolysis of the intermediate imidate salt. |
| Temperature | Low (e.g., 0°C) | Increases the stability of the Pinner salt and minimizes side reactions. nih.gov |
| Reactants | 3,3'-Dithiobis(propionitrile), Anhydrous Methanol | Nitrile precursor and alcohol for imidate formation. |
| Purification | Recrystallization | Removes impurities and isolates the high-purity crystalline product. |
While the Pinner reaction using HCl is standard, its reliance on gaseous HCl can be cumbersome. Research into imidate synthesis has explored alternative conditions. Lewis acids, such as hafnium(IV) triflate or trimethylsilyl triflate, have been shown to promote Pinner-type reactions under milder conditions, potentially avoiding the need for gaseous HCl. nih.gov These reactions can sometimes be performed using the nitrile itself as the solvent, which can improve yields. nih.gov
Base-catalyzed methods for converting nitriles to imidates also exist. These approaches can be complementary to the acid-catalyzed Pinner reaction, particularly for electron-poor nitriles that are less reactive under acidic conditions. nih.gov However, for an aliphatic nitrile like 3,3'-dithiobis(propionitrile), the acid-catalyzed route remains the most established method.
Alternative precursors to 3,3'-dithiobis(propionitrile) are less common for DTBP synthesis, as this precursor is readily synthesized. However, modifications to the backbone of the precursor, for instance, by introducing alkyl chains or other functional groups prior to the disulfide bond formation and subsequent conversion to the dinitrile, could be a route to novel DTBP analogs.
Transitioning the synthesis of DTBP from laboratory to industrial scale introduces several challenges.
Handling of Reagents: The use of large quantities of anhydrous HCl gas requires specialized equipment and stringent safety protocols. An alternative developed for other imidoester syntheses is the use of a solution of HCl in a compatible anhydrous solvent, such as cyclopentyl methyl ether (CPME), which can simplify handling and allow for product isolation by direct filtration.
Thermal Management: The Pinner reaction is exothermic. Effective heat exchange systems are necessary to maintain the required low temperatures in large reaction vessels to prevent runaway reactions and byproduct formation.
Purification: At scale, purification by recrystallization can be resource-intensive. Alternative methods like anti-solvent precipitation or centrifugal filtration may be employed to isolate the product efficiently. nih.gov Process optimization aims to produce a crude product of sufficient purity to minimize the need for extensive downstream processing.
Solvent Use: The selection of solvents must consider not only reaction compatibility but also environmental impact, cost, and ease of recovery on an industrial scale.
Rational Design and Synthesis of Functionalized Analogs and Derivatives of this compound
While DTBP is effective, its single cleavage mechanism (reduction of the disulfide bond) limits its application in more complex experimental designs. The development of functionalized analogs with additional features such as orthogonal cleavage sites or affinity tags has greatly expanded the utility of crosslinking mass spectrometry (XL-MS).
Orthogonal fragmentation allows for the cleavage of the crosslinker under different conditions than peptide backbone fragmentation, simplifying mass spectra. DTBP's disulfide bond is cleaved by reduction, but other functionalities can be built into its backbone to create analogs that are cleaved by different stimuli. This is particularly valuable in multi-stage mass spectrometry (MSn) experiments.
Examples of cleavable moieties that can be incorporated into DTBP-like structures include:
Acid-Labile Linkers: Incorporating an acetal or ketal group into the linker backbone creates a bond that is stable at physiological pH but cleaves rapidly in acidic conditions. This allows for the release of crosslinked peptides from affinity beads using mild acid. nih.gov Hydrazone bonds are another class of acid-cleavable linkers widely used in antibody-drug conjugates that could be adapted for crosslinker design.
Photocleavable Linkers: The inclusion of a nitrobenzyl ether or similar photolabile group allows the crosslinker to be cleaved by irradiation with UV light at a specific wavelength. nih.govsemanticscholar.org This provides precise temporal control over the cleavage reaction, which can be performed before the sample is introduced into the mass spectrometer. nih.gov
MS-Cleavable Linkers: Certain functional groups are designed to fragment under the conditions of collision-induced dissociation (CID) in a mass spectrometer. A prominent example is the sulfoxide (B87167) group, which is incorporated in linkers like DSSO (disuccinimidyl sulfoxide). nih.govnih.gov This "in-spectrometer" cleavage generates a characteristic signature that simplifies the identification of crosslinked peptides. nih.gov A similar strategy could be applied to create a DTBP analog with a central, MS-cleavable sulfoxide.
Table 2: Orthogonal Cleavage Mechanisms for Crosslinker Analogs
| Cleavage Mechanism | Functional Group Example | Cleavage Stimulus | Advantage |
|---|---|---|---|
| Reduction | Disulfide Bond (in DTBP) | Reducing agents (e.g., DTT, TCEP) | Standard method, well-established protocols. |
| Acid Hydrolysis | Acetal, Ketal, Hydrazone | Low pH (e.g., trifluoroacetic acid) | Allows for chemical release from supports. nih.gov |
| Photolysis | Nitrobenzyl Ether | UV Light (specific wavelength) | High temporal and spatial control of cleavage. nih.gov |
| MS Fragmentation | Sulfoxide, Quaternary Amine | Collision-Induced Dissociation (CID) | Simplifies data analysis in mass spectrometry. nih.govnih.govnih.gov |
| UV Photodissociation | Custom Chromophore | UV Light (e.g., 213 nm) in MS | Orthogonal to peptide fragmentation in MS. nih.govdundee.ac.uk |
The low abundance of crosslinked peptides in complex biological samples often makes their detection challenging. nih.govnih.gov Incorporating an affinity tag into the crosslinker allows for the selective enrichment of crosslinked species, significantly improving the sensitivity of XL-MS experiments. nih.govnih.gov
Biotin Tags: Biotin is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin or avidin. mdpi.com A biotin moiety can be synthesized into the core of a DTBP analog. nih.govnih.gov After crosslinking and proteolytic digestion, the biotin-tagged peptides can be captured on streptavidin-coated beads, separating them from unmodified peptides. nih.govnih.gov More advanced designs incorporate "clickable" handles, such as an alkyne or azide group, into the crosslinker. nih.govnih.gov This allows for the bio-orthogonal attachment of a biotin-azide or biotin-alkyne tag after the crosslinking reaction, a strategy known as click chemistry. nih.govnih.gov
Photoaffinity Tags: To capture transient or weak interactions, photoaffinity tags can be incorporated. These groups are chemically inert until activated by UV light, at which point they form highly reactive intermediates that covalently bind to nearby molecules. nih.govbiologiachile.cl Common photoaffinity groups include:
Aryl Azides (or Phenyl Azides): Upon UV activation, they form reactive nitrene intermediates. thermofisher.com
Diazirines: These are more stable than aryl azides and are activated by long-wave UV light (330-370 nm) to form highly reactive carbene intermediates. escholarship.orgthermofisher.com These carbenes can react with any nearby amino acid side chain, providing a snapshot of interactions at the moment of irradiation. thermofisher.com
The synthesis of these advanced analogs involves multi-step organic chemistry, often starting with a core molecule that is functionalized with the desired cleavable linker and affinity tag before the reactive imidate groups are installed at the termini. nih.gov
Development of Isotope-Encoded Derivatives for Quantitative Mass Spectrometry (e.g., SILAC, DiLeu)
The synthesis of isotope-encoded derivatives of this compound (DTBP) is a critical advancement for its application in quantitative mass spectrometry-based proteomics. These derivatives enable the accurate comparison of protein interaction networks across different cellular states. By incorporating stable, heavy isotopes into the crosslinker's structure, a distinct mass shift is introduced, allowing for the differentiation and relative quantification of cross-linked peptides from multiple samples in a single mass spectrometry experiment. ukisotope.comisotope.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where cells are grown in media containing either "light" or "heavy" isotopic forms of essential amino acids. nih.govresearchgate.net While SILAC labels the proteins themselves during synthesis, an analogous strategy can be applied to the crosslinker. An isotope-encoded DTBP would serve as a chemical labeling reagent, offering versatility for in vitro studies or for tissues and organisms where metabolic labeling is not feasible. ckisotopes.com
The synthesis of an isotope-labeled DTBP variant would typically involve incorporating heavy isotopes such as Carbon-13 (¹³C) or Deuterium (²H) into the propionimidate backbone. For example, starting materials containing these heavy isotopes would be used in the Pinner reaction to form the imidate groups. The resulting "heavy" DTBP would be chemically identical to the "light" (natural isotope abundance) version but would have a precisely known mass difference.
In a typical quantitative cross-linking experiment, one protein sample would be treated with light DTBP and the other with heavy DTBP. After the cross-linking reaction, the samples are combined, digested, and analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptide signals separated by the mass difference of the crosslinker, and the ratio of their signal intensities provides a precise measure of the relative abundance of that specific protein interaction between the two samples. nih.gov This approach is analogous to other chemical labeling methods like stable isotope dimethyl labeling, which also relies on introducing isotopic tags to peptides for quantification. nih.govnih.gov
Another advanced labeling strategy is the use of N,N-Dimethyl Leucine (DiLeu) tags, which are isobaric, meaning they have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer. d-nb.info A DTBP derivative could be conceptualized to incorporate such an isobaric tag. This would involve synthesizing a more complex heterobifunctional reagent where one end is the amine-reactive imidate and the other end is derivatized with an isobaric tag structure. This would allow for multiplexing—the simultaneous analysis of more than two samples—significantly increasing the throughput of quantitative cross-linking studies. researchgate.net
| Labeling Strategy | Principle | Application with DTBP |
| Isotope-Coded (Heavy/Light) | Samples are labeled with chemically identical reagents that differ only in isotopic composition, creating a mass differential at the peptide level. ukisotope.com | Synthesis of DTBP using ¹³C or ²H precursors. Allows for relative quantification of cross-links between two samples. |
| SILAC (Metabolic Labeling) | Cells incorporate heavy or light amino acids during protein synthesis, labeling the entire proteome. nih.govresearchgate.net | Not a direct modification of DTBP, but a complementary technique. DTBP is used after proteins are metabolically labeled. |
| Isobaric Tagging (e.g., DiLeu) | Samples are labeled with tags of identical mass. Upon fragmentation, unique reporter ions are generated for quantification. d-nb.info | A hypothetical DTBP variant would be synthesized with an integrated isobaric tag, enabling multiplexed analysis of 3 or more samples. |
Synthesis of Spatially Resolved or Photoreactive this compound Variants
To capture transient or weak protein interactions and to gain spatial resolution in cross-linking studies, variants of DTBP incorporating photoreactive groups have been developed. These reagents remain inert until activated by a specific wavelength of UV light, providing temporal control over the cross-linking reaction. thermofisher.com The most common photoreactive moieties used are aryl azides and diazirines. thermofisher.comnih.gov
The synthesis of a photoreactive DTBP variant would create a heterobifunctional cross-linker. One end would retain the amine-reactive imidate group for targeted conjugation to lysine (B10760008) residues, while the other end would be modified to include a photoreactive group.
Aryl Azide Derivatives: An aryl azide group can be introduced into the DTBP structure. Upon exposure to UV light (typically 254-270 nm), the aryl azide forms a highly reactive nitrene intermediate. This nitrene can insert non-specifically into C-H and N-H bonds in its immediate vicinity, effectively capturing any nearby molecule, including amino acid side chains or peptide backbones that lack a specific reactive group. thermofisher.com
Diazirine Derivatives: Diazirines are another class of photo-activatable groups that offer advantages over aryl azides, including smaller size and better photostability prior to activation. thermofisher.com They are activated by long-wave UV light (330-370 nm), which is less damaging to biological samples. Activation of a diazirine generates a carbene intermediate, which is also highly reactive and inserts into neighboring bonds. nih.govnih.gov A synthetic route could involve creating a derivative of one of the propionitrile starting materials to include a diazirine-containing moiety before proceeding with the imidate formation.
The use of these photoreactive variants allows for a two-step cross-linking process. First, the imidate end of the molecule is allowed to react with a specific protein ("bait") in the dark. This bait protein, now carrying a latent photoreactive cross-linker, can be introduced into a complex biological system (e.g., a cell lysate or intact cell). After the bait has had time to interact with its binding partners ("prey"), UV irradiation is applied to activate the photoreactive group, covalently trapping the interacting prey proteins. thermofisher.com This strategy is invaluable for identifying transient interaction partners that might be missed by traditional thermochemical cross-linkers.
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
| Aryl (Phenyl) Azide | 254-270 nm | Nitrene | Highly reactive, but can have a longer lifetime allowing for some diffusion before reaction. thermofisher.com |
| Diazirine | 330-370 nm | Carbene | More efficient activation, less damaging UV wavelength, highly reactive intermediate for capturing proximal interactions. thermofisher.comnih.gov |
Principles of Green Chemistry Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of DTBP aims to create a more sustainable and environmentally benign manufacturing process. This involves a holistic approach to minimize hazards, waste, and energy usage throughout the synthetic protocol.
Minimizing Waste Generation and Energy Consumption in Synthetic Protocols
A primary goal of green chemistry is to reduce waste and energy demand. In the context of DTBP synthesis, this can be achieved through several strategies. Traditional multi-step organic syntheses often involve significant energy inputs for heating and cooling, as well as the generation of waste from reagents, solvents, and purification steps.
Process Optimization: One approach is to optimize reaction conditions to maximize atom economy and yield, thereby reducing the amount of starting material required and minimizing byproduct formation. This could involve using catalytic reagents in place of stoichiometric ones. For the Pinner reaction, which forms the imidate, optimizing temperature and reaction time can lead to higher conversion rates and less waste.
Mechanochemistry: A more advanced approach involves the use of mechanochemistry, such as ball milling. This technique can dramatically reduce the need for bulk solvents, shorten reaction times from days to hours or even minutes, and often proceed at ambient temperature, thus lowering energy consumption. rsc.org Applying this to DTBP synthesis could offer a significant improvement in sustainability.
Utilization of Sustainable Solvents and Reagents
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. nih.gov The synthesis of imidoesters like DTBP traditionally may use volatile organic compounds (VOCs) or polar aprotic solvents like Dimethylformamide (DMF), which are now recognized as having significant health and environmental hazards. acsgcipr.orgnih.gov
Sustainable Solvent Replacement: The principles of green chemistry guide the replacement of these hazardous solvents with safer, more sustainable alternatives. A number of "greener" solvents have been identified and can be considered for DTBP synthesis. sigmaaldrich.com
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), are excellent substitutes for chlorinated solvents or ethers like THF and diethyl ether. mdpi.com
Carbonate-based Solvents: Dimethyl carbonate (DMC) and propylene carbonate are considered greener alternatives to solvents like DMF and N-methyl-2-pyrrolidone (NMP) due to their lower toxicity and biodegradability. nih.gov
Ethanol: As a bio-based solvent, ethanol is a favorable choice for many reactions, aligning with the principles of using renewable feedstocks and safer solvents. sigmaaldrich.com
| Conventional Solvent | Potential Green Alternative | Rationale for Change |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. nih.govmdpi.com |
| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, greater stability, lower peroxide formation. mdpi.com |
| Dimethylformamide (DMF) | Dimethyl carbonate (DMC), Propylene Carbonate | Lower toxicity, better environmental profile. acsgcipr.orgnih.gov |
| Methanol (petroleum-based) | Bio-based Ethanol | Use of renewable feedstocks, favorable sustainability profile. sigmaaldrich.com |
Molecular Mechanisms of Action and Reactivity Profiling of Dimethyl Dithiobispropionimidate
Detailed Biochemical Basis of Imidate Reaction with Primary Amine Groups on Biomacromolecules
The fundamental reaction of DTBP involves the nucleophilic attack of a primary amine on the carbon atom of the imidate functional group. This reaction, known as amidination, results in the formation of a stable amidine bond, effectively cross-linking the interacting proteins. The efficiency and specificity of this reaction are governed by a confluence of kinetic, thermodynamic, and microenvironmental factors.
Elucidation of Reaction Kinetics, Thermodynamics, and Reaction Intermediate Characterization
The reaction between an imidate, such as DTBP, and a primary amine proceeds through a multi-step mechanism. While specific kinetic and thermodynamic data for the reaction of DTBP itself are not extensively detailed in publicly available literature, the general mechanism for imidate reactions with amines is well-established and can be considered analogous.
Proposed Reaction Mechanism:
Nucleophilic Attack: The primary amine attacks the imidate carbon.
Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating methanol (B129727) to form the stable amidine linkage.
While direct characterization of the reaction intermediates of DTBP is challenging due to their transient nature, their existence is inferred from kinetic studies of similar reactions. For related reactions, such as the hydrolysis of other esters, tetrahedral intermediates have been detected and characterized using advanced spectroscopic techniques under specific conditions.
Influence of Reaction Microenvironment (pH, Ionic Strength, Solvent Polarity) on Amidination Efficiency
The efficiency of the amidination reaction is highly dependent on the local chemical environment.
pH: The pH of the reaction buffer is a critical parameter. The reacting primary amine must be in its unprotonated, nucleophilic state. Since the pKa of the ε-amino group of lysine (B10760008) is typically around 10.5, the reaction is most efficient at alkaline pH values, generally between 8.0 and 10.0. At lower pH values, the amine is protonated, reducing its nucleophilicity and thus the reaction rate. Conversely, at very high pH values, hydrolysis of the imidate ester becomes a significant competing reaction, reducing the yield of the desired amidine product. Studies on similar cross-linkers have shown that controlling the pH is crucial for optimizing cross-linking efficiency and can even alter the type of cross-links formed. nih.gov
Solvent Polarity: The polarity of the solvent can affect the stability of both the reactants and the transition state. Polar solvents can stabilize charged species, which can influence the rate of reactions where a charge is developed in the activated complex. wikipedia.orgucalgary.caajpojournals.orgresearchgate.net For the reaction of DTBP, which involves the interaction of a polar amine with the imidate, the solvent polarity can modulate the reaction efficiency. However, in the context of protein cross-linking in aqueous buffers, the local microenvironment of the reactive amino acid side chain plays a more dominant role than the bulk solvent polarity.
Table 1: Influence of Microenvironment on Amidination Efficiency
| Factor | Effect on Amidination Efficiency | Optimal Range/Condition | Rationale |
| pH | Highly dependent | 8.0 - 10.0 | Balances the need for a deprotonated, nucleophilic amine with the minimization of imidate hydrolysis. |
| Ionic Strength | Can increase or decrease efficiency | Dependent on the specific protein system | Affects pKa of reactive groups, protein conformation, and charge screening. |
| Solvent Polarity | Can modulate reaction rates | Primarily aqueous buffers for biological applications | The local microenvironment of the protein often has a more significant impact than the bulk solvent. |
Stereochemical Aspects and Regioselectivity of Amidination
The reaction of DTBP with a primary amine does not create a new chiral center at the site of amidination. Therefore, the stereochemistry of the reacting amino acid is retained in the final product.
In terms of regioselectivity , DTBP exhibits a strong preference for primary amine groups. This includes the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain. The reaction is highly selective for these groups over other potentially nucleophilic side chains under typical reaction conditions (i.e., alkaline pH). The geometry of the imidate group and the electronic distribution within the molecule direct the nucleophilic attack to the imidate carbon, preventing reaction at other positions within the DTBP molecule.
Substrate Selectivity and Specificity of Dimethyl Dithiobispropionimidate in Complex Proteomic Contexts
In a complex mixture of proteins, the reactivity of DTBP is not uniform across all potential sites. The local microenvironment of each primary amine dictates its accessibility and reactivity.
Comprehensive Analysis of Lysine Reactivity and Context-Dependent Factors
Lysine is the primary target for DTBP. However, not all lysine residues are equally reactive. Several factors influence the reactivity of a particular lysine residue:
Solvent Accessibility: For a lysine residue to react with DTBP, it must be on the protein surface and accessible to the solvent. Buried lysine residues within the protein core are generally unreactive.
Local pKa: The pKa of a lysine's ε-amino group can be influenced by its local microenvironment. Nearby acidic or basic residues can alter the pKa, thereby affecting the concentration of the nucleophilic unprotonated form at a given pH.
Steric Hindrance: The presence of bulky neighboring amino acid residues can sterically hinder the approach of the DTBP molecule to the lysine side chain, reducing its reactivity.
Involvement in Intra- or Intermolecular Interactions: Lysine residues that are involved in salt bridges or hydrogen bonds may have reduced reactivity as their amino groups are not fully available to react with DTBP.
Chemical proteomic studies have demonstrated that aminophilic electrophiles exhibit a wide range of reactivities with different lysines across the proteome, highlighting the importance of the local context. nih.gov
Table 2: Factors Influencing Lysine Reactivity with DTBP
| Factor | Influence on Reactivity | Explanation |
| Solvent Accessibility | High accessibility increases reactivity | The reagent must be able to physically reach the amino group. |
| Local pKa | A lower pKa can increase reactivity at a given pH | A lower pKa increases the proportion of the more nucleophilic unprotonated amine. |
| Steric Hindrance | High hindrance decreases reactivity | Bulky neighboring residues can block access to the lysine side chain. |
| Local Interactions | Involvement in salt bridges or H-bonds decreases reactivity | The amine group is less available for nucleophilic attack. |
Assessment of Reactivity with Other Nucleophilic Residues or Functional Groups
While DTBP is highly selective for primary amines, the potential for side reactions with other nucleophilic residues exists, particularly under non-optimal conditions.
Cysteine: The thiol group of cysteine is a potent nucleophile. However, at the alkaline pH typically used for DTBP cross-linking, the reaction with primary amines is significantly faster. Under certain conditions, particularly if the thiol group is highly activated, some cross-reactivity may occur. nih.govnih.govrsc.org
Tyrosine: The hydroxyl group of tyrosine is generally less reactive than primary amines. However, at very high pH values (above the pKa of the phenolic hydroxyl group, which is around 10), it can become deprotonated and act as a nucleophile. nih.govrsc.org
Serine and Threonine: The hydroxyl groups of serine and threonine are much weaker nucleophiles than primary amines and are generally considered unreactive towards DTBP under standard cross-linking conditions.
Histidine: The imidazole (B134444) side chain of histidine can be nucleophilic, but its reactivity towards imidates is generally lower than that of primary amines.
It is important to note that hydrolysis of the imidate groups is a competing reaction that can lead to the formation of a "dead-end" modification where only one end of the DTBP molecule has reacted with a protein. This can cap the reactive amine without forming a cross-link.
Strategies for Mitigating Non-Specific or Off-Target Interactions
This compound (DTBP) is a valuable tool for studying protein-protein interactions; however, like other cross-linking reagents, it can exhibit non-specific or off-target interactions. Several strategies can be employed to minimize these undesirable reactions and enhance the specificity of cross-linking.
One key approach is the careful optimization of reaction conditions. This includes adjusting the concentration of the cross-linker, the protein concentration, pH, and temperature. Higher concentrations of DTBP can lead to an increased likelihood of random, non-specific cross-linking. Therefore, using the lowest effective concentration of DTBP is crucial. Similarly, performing the cross-linking reaction at a low protein concentration can favor intramolecular cross-linking within a protein complex over intermolecular cross-linking between different complexes, thereby reducing non-specific interactions. nih.gov
Another strategy involves the use of quenching agents to stop the reaction after a specific time. This prevents the accumulation of non-specific cross-links that can occur with prolonged incubation times. Common quenching agents for NHS-ester reactions, such as Tris or glycine, can be added to the reaction mixture to consume any unreacted DTBP.
Furthermore, computational modeling and structural analysis can aid in predicting potential off-target binding sites. By understanding the surface accessibility of reactive residues (primarily lysines for DTBP), researchers can better design experiments and interpret results.
Finally, the development of more sophisticated cross-linking reagents with enhanced specificity is an ongoing area of research. These may include cross-linkers with longer or more rigid spacer arms to better control the cross-linking distance or photo-activatable cross-linkers that allow for precise temporal control of the cross-linking reaction. While not specific to DTBP, these advancements in cross-linking technology offer insights into mitigating non-specific interactions.
Here is a table summarizing strategies to mitigate non-specific interactions:
| Strategy | Description | Key Considerations |
| Concentration Optimization | Use the lowest effective concentration of DTBP and protein. | High concentrations can increase random cross-linking. |
| Reaction Time and Quenching | Limit the reaction time and use quenching agents like Tris or glycine. | Prevents accumulation of non-specific cross-links over time. |
| pH and Temperature Control | Optimize the pH and temperature of the reaction buffer. | The reactivity of both the cross-linker and protein functional groups is pH and temperature-dependent. |
| Computational Prediction | Utilize structural data to predict and avoid potential off-target sites. | Requires knowledge of the protein's three-dimensional structure. |
| Advanced Reagent Design | Employ cross-linkers with features that enhance specificity. | May involve photo-activatable groups or different reactive moieties. |
Discriminating Intramolecular versus Intermolecular Crosslinking Potentials of this compound
Distinguishing between intramolecular (within the same protein or protein complex) and intermolecular (between different proteins or protein complexes) cross-links is fundamental to accurately interpreting data from experiments using DTBP.
The formation of a cross-link by DTBP is governed by several factors that dictate the distance and efficiency of the reaction. The primary determinant is the spatial proximity of reactive amino acid side chains, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group. The spacer arm length of DTBP, which is approximately 11.4 Å, defines the maximum distance between two reactive residues that can be bridged.
The efficiency of cross-linking is also influenced by the accessibility and reactivity of these amino groups. Residues buried within the protein's core are less likely to be cross-linked than those on the surface. The local chemical environment, including pH and the presence of neighboring charged or bulky residues, can also modulate the reactivity of the amine groups.
Furthermore, the concentration of the protein and the cross-linker plays a critical role. At high protein concentrations, the probability of intermolecular cross-linking increases, as different protein molecules are in closer proximity. Conversely, at lower protein concentrations, intramolecular cross-linking is favored. nih.gov The ratio of cross-linker to protein is also a key parameter; a high ratio can lead to extensive and potentially non-specific modifications, while a low ratio may result in incomplete cross-linking.
The following table outlines the key factors influencing DTBP cross-linking:
| Factor | Influence on Cross-linking |
| Spacer Arm Length | Defines the maximum distance (approx. 11.4 Å) between reactive residues. |
| Residue Accessibility | Surface-exposed residues are more likely to be cross-linked. |
| Local Chemical Environment | pH and neighboring residues can affect the reactivity of amine groups. |
| Protein Concentration | High concentrations favor intermolecular cross-linking; low concentrations favor intramolecular cross-linking. nih.gov |
| Cross-linker to Protein Ratio | Affects the extent of modification. |
Proteins are not static entities; they exhibit a range of motions, from local side-chain fluctuations to large-scale domain movements. nih.govnih.govyoutube.com This inherent flexibility and conformational dynamics can significantly impact the formation of cross-links with DTBP.
Conformational changes can bring reactive residues into or out of the optimal cross-linking distance. nih.govresearchgate.net A protein may exist in multiple conformational states, and a cross-link may only be formed in a specific conformation where two reactive residues are transiently brought into proximity. Therefore, the observed cross-links can provide valuable information about the dynamic nature of a protein or protein complex. researchgate.net
For instance, the binding of a ligand or another protein can induce conformational changes that either expose or sequester potential cross-linking sites. researchgate.net By comparing the cross-linking patterns in the presence and absence of such binding partners, researchers can map the regions of the protein that undergo conformational rearrangements.
The flexibility of a protein can also influence the efficiency of cross-linking. Highly flexible or disordered regions of a protein may have a higher probability of forming cross-links due to the increased sampling of different spatial arrangements of their amino acid residues. youtube.com Conversely, in rigid protein structures, the formation of a cross-link is more strictly dependent on the fixed distance between reactive sites.
Investigating the Cleavage Mechanisms and Reversibility of the Dithiobispropionyl Moiety in this compound
A key feature of DTBP is the presence of a disulfide bond in its spacer arm, which allows for the cleavage of the cross-link under specific reducing conditions. This reversibility is a significant advantage in many applications, particularly in mass spectrometry-based proteomics.
The disulfide bond in the dithiobispropionyl moiety of DTBP can be readily cleaved by reducing agents that break the S-S bond. The most commonly used reducing agents for this purpose are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.com
Dithiothreitol (DTT) is a strong reducing agent that is highly effective at reducing disulfide bonds in proteins and cross-linkers like DTBP. broadpharm.com The reduction reaction with DTT is typically carried out at a neutral to slightly alkaline pH (pH 7.0-8.5). broadpharm.com The concentration of DTT required for complete reduction depends on the concentration of the cross-linked species, but a molar excess is generally used. researchgate.net The reaction is often performed at room temperature or slightly elevated temperatures (e.g., 37°C) to ensure efficient cleavage. broadpharm.com
Tris(2-carboxyethyl)phosphine (TCEP) is another potent reducing agent that offers several advantages over DTT. biosyn.com TCEP is effective over a wider pH range, including acidic conditions, and is more resistant to air oxidation, making it more stable in solution. biosyn.comnih.gov It is also odorless, unlike the thiol-containing DTT. TCEP can be used at similar concentrations to DTT to achieve complete reduction of the disulfide bond. biosyn.com
The choice between DTT and TCEP often depends on the specific experimental requirements, such as the pH of the buffer system and the presence of other reagents that may be incompatible with one of the reducing agents.
The table below compares the properties of DTT and TCEP for disulfide bond reduction:
| Reducing Agent | Optimal pH Range | Key Advantages |
| Dithiothreitol (DTT) | 7.0 - 8.5 broadpharm.com | Strong reducing agent, widely used. broadpharm.com |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 9.0 biosyn.com | Effective over a broad pH range, stable, odorless. biosyn.comnih.gov |
The cleavable nature of DTBP is particularly advantageous for the analysis of cross-linked proteins by mass spectrometry (MS). nih.gov The ability to cleave the cross-linker simplifies the complex MS spectra that are typically generated from cross-linked samples.
In a typical cross-linking MS workflow, a protein or protein complex is treated with DTBP, and the resulting cross-linked species are proteolytically digested. The mixture of linear and cross-linked peptides is then analyzed by MS. The presence of the cross-linker makes the identification of cross-linked peptides challenging due to their increased mass and complex fragmentation patterns.
By cleaving the DTBP cross-linker with a reducing agent like DTT or TCEP, the cross-linked peptides are separated into their constituent linear peptides. This significantly simplifies the MS/MS spectra, as the fragmentation patterns of the individual linear peptides are much easier to interpret than those of the intact cross-linked peptide.
The cleavage of the cross-linker also facilitates the identification of the specific amino acids that were involved in the cross-link. After cleavage, the formerly cross-linked peptides will have a characteristic mass modification at the site of the original cross-link, which can be used to pinpoint the exact location of the modification.
The use of isotopically labeled (heavy and light) versions of DTBP can further aid in the identification of cross-linked peptides. nih.gov In this approach, the sample is cross-linked with a 1:1 mixture of the light and heavy versions of the reagent. Cross-linked peptides will then appear as characteristic doublets in the mass spectrum, separated by a specific mass difference, which makes them easier to identify amongst the background of linear peptides. nih.gov
The development of MS-cleavable cross-linkers has further streamlined the data analysis process. These reagents are designed to fragment in a predictable manner during MS/MS analysis, producing characteristic reporter ions that signal the presence of a cross-linked peptide. nih.govrutgers.edu This allows for the identification of cross-linked peptides without the need for a separate chemical cleavage step. While DTBP itself is not typically considered an MS-cleavable cross-linker in the same vein as reagents like DSSO, the principle of simplifying spectra through cleavage remains a cornerstone of cross-linking mass spectrometry. nih.govrutgers.edu
Development of Alternative or Orthogonal Cleavage Strategies
The standard method for cleaving the disulfide bond within this compound (DTBP) cross-linked products is through reduction. This is typically achieved using thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol (BME), or non-thiol reducing agents such as tris(2-carboxyethyl)phosphine (TCEP). While effective, this reliance on a single cleavage mechanism can be limiting in complex experimental designs where multiple, selectively cleavable cross-linkers might be used. This has spurred research into alternative and orthogonal cleavage strategies that offer different triggers for cross-link dissociation.
Orthogonal cleavage strategies are particularly valuable as they allow for the selective breakage of one type of cross-link while leaving others intact. This enables more sophisticated experimental designs, such as the sequential analysis of different protein interaction subsets within the same sample. While DTBP's cleavage is primarily defined by its disulfide bond, the development of alternative strategies often involves the use of entirely different classes of cross-linkers that respond to distinct chemical or physical stimuli.
Non-Reductive Cleavage Approaches
While reductive cleavage is the most common, disulfide bonds can theoretically be cleaved through non-reductive methods, such as oxidation. Oxidizing agents, including singlet oxygen, can target disulfide bonds. acs.org However, this process can lead to the formation of reactive intermediates like thiosulfinates, which can result in further, often uncontrolled, reactions and are generally considered damaging rather than a precise cleavage strategy for analytical purposes. acs.org
Enzymatic Cleavage
The specific enzymatic cleavage of the DTBP cross-linker itself is not a widely documented strategy. However, the principle of enzymatic cleavage of related sulfur-containing compounds is established. For instance, enzymes like DMSP lyases can cleave dimethylsulfoniopropionate (DMSP), a molecule with some structural similarities to the core of DTBP, to produce dimethyl sulfide (B99878) and acrylate. nih.govkoreascience.kr This occurs through a β-elimination reaction. nih.gov Theoretically, an enzyme could be engineered to specifically recognize and cleave the DTBP cross-link. This would offer a highly specific, orthogonal cleavage method that could be triggered under mild, physiological conditions.
Research into enzymes that act on disulfide bonds, such as protein disulfide isomerase (PDI) and thioredoxin, shows that these enzymes typically facilitate thiol-disulfide exchange rather than outright cleavage without a reductive equivalent. acs.orgnih.gov
Orthogonal Strategies Using Alternative Cross-linkers
A more practical and developed approach to achieving orthogonal cleavage is to use alternative cross-linkers in conjunction with or as a substitute for DTBP. These cross-linkers are designed with linkages that are susceptible to cleavage by stimuli other than reduction.
Photocleavable Cross-linkers: These contain photo-labile groups, such as a nitrobenzyl ether moiety, within their spacer arm. researchgate.netthermofisher.com Exposure to a specific wavelength of UV light cleaves the cross-linker. thermofisher.com This allows for precise temporal and spatial control over cleavage, a feature not possible with chemical reagents. A researcher could, for example, use both DTBP and a photocleavable cross-linker, reduce the DTBP links with DTT, analyze the results, and then expose the sample to UV light to cleave the second set of links.
Acid-Labile Cross-linkers: Another orthogonal strategy involves cross-linkers that are stable at neutral or basic pH but are rapidly cleaved under acidic conditions. acs.org This provides a simple method for cleavage by altering the pH of the buffer. This is particularly useful in workflows that are compatible with low-pH elution or analysis steps.
Mass Spectrometry-Cleavable Cross-linkers: For protein mass spectrometry (MS) studies, a powerful orthogonal approach is the use of MS-cleavable cross-linkers. These reagents, such as disuccinimidyl sulfoxide (B87167) (DSSO), contain bonds within their spacer that are designed to fragment in a predictable manner during collision-induced dissociation (CID) in the mass spectrometer. nih.gov This simplifies data analysis by producing characteristic reporter ions, allowing for easier identification of cross-linked peptides without a separate chemical cleavage step. nih.gov
The table below summarizes these alternative and orthogonal cleavage strategies in the context of protein cross-linking studies.
| Strategy | Cleavage Stimulus | Mechanism | Common Reagents/Linker Type | Orthogonality to DTBP |
| Reductive (Standard) | Reducing Agents | Reduction of Disulfide Bond | Dithiothreitol (DTT), TCEP | N/A (Baseline) |
| Photocleavage | UV Light (specific wavelength) | Photodissociation of a labile group | Nitrobenzyl-containing cross-linkers | High |
| Acid-Lability | Low pH | Acid-catalyzed hydrolysis | Cross-linkers with acid-labile bonds (e.g., imine) | High |
| MS-based Cleavage | Collision Energy (in MS) | Collision-Induced Dissociation (CID) | Disuccinimidyl sulfoxide (DSSO) | High |
| Enzymatic (Theoretical) | Specific Enzyme | Enzyme-catalyzed bond cleavage | Engineered DMSP lyase-like enzymes | High |
Advanced Methodological Applications of Dimethyl Dithiobispropionimidate in Contemporary Biological Research
Unraveling Protein-Protein Interaction (PPI) Networks and Quaternary Protein Structures
The study of protein-protein interactions and the three-dimensional arrangement of subunits within a protein complex, known as quaternary structure, is fundamental to understanding cellular function. DTBP, in conjunction with mass spectrometry, provides a robust methodology for mapping these intricate molecular architectures.
Integration of Dimethyl Dithiobispropionimidate Crosslinking-Mass Spectrometry (CX-MS) in Proteomics Workflows
The integration of DTBP-based cross-linking into proteomics workflows involves a multi-step process designed to capture, identify, and quantify protein interactions. This powerful combination allows for the study of protein complexes in their near-native states.
A typical CX-MS workflow using DTBP begins with the incubation of a purified protein complex or a complex cellular lysate with the cross-linking reagent. DTBP's imidoester reactive groups form stable amidine bonds with the primary amines of lysine (B10760008) residues and protein N-termini at a pH range of 8-10. Following the cross-linking reaction, the mixture of cross-linked and non-cross-linked proteins is subjected to enzymatic digestion, most commonly with trypsin, to generate a complex mixture of peptides.
Due to the low abundance of cross-linked peptides relative to linear (non-cross-linked) peptides, an enrichment step is often crucial. Techniques such as size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) are employed to separate the larger, cross-linked peptides from the smaller, linear ones.
The enriched fraction of cross-linked peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the disulfide bond in DTBP can be cleaved using reducing agents, which simplifies the spectra and facilitates the identification of the constituent peptides. The resulting data is then processed using specialized software to identify the cross-linked peptides and, by extension, the interacting protein residues. This information provides valuable distance constraints that can be used to model the three-dimensional structure of the protein or protein complex.
A generalized workflow for a DTBP-based CX-MS experiment is outlined below:
| Step | Description | Key Considerations |
| 1. Sample Preparation | Isolation and purification of the protein complex of interest or preparation of a cell lysate. | Ensure the buffer is amine-free (e.g., PBS) to prevent reaction with the cross-linker. |
| 2. Cross-linking Reaction | Incubation of the sample with DTBP. | Optimize DTBP concentration and incubation time to achieve sufficient cross-linking without excessive modification. |
| 3. Quenching | Addition of a quenching buffer (e.g., Tris or glycine) to stop the reaction. | Prevents non-specific cross-linking. |
| 4. Protein Digestion | Enzymatic digestion of the protein mixture into peptides. | Trypsin is commonly used; however, other proteases can be employed to increase sequence coverage. |
| 5. Enrichment of Cross-linked Peptides | Separation of cross-linked peptides from linear peptides. | SEC or SCX are common methods. |
| 6. LC-MS/MS Analysis | Separation of peptides by liquid chromatography and fragmentation and analysis by mass spectrometry. | The disulfide bond of DTBP can be cleaved prior to or during MS analysis. |
| 7. Data Analysis | Use of specialized software to identify cross-linked peptides and map interaction sites. | Software must be capable of handling the complexity of cross-linked peptide spectra. |
Enhanced Strategies for Identifying Crosslinked Peptides and Protein Complexes
The identification of cross-linked peptides from complex mass spectra is a significant bioinformatic challenge. Several software tools have been developed to facilitate this process, with some specifically designed to handle data from cleavable cross-linkers like DTBP.
Software such as MeroX and StavroX are equipped to identify peptides linked by various cross-linkers, including those with cleavable bonds. These programs utilize algorithms that can recognize the characteristic fragmentation patterns of cross-linked peptides. For cleavable cross-linkers, the software can search for pairs of peptides that are released upon cleavage and whose combined mass corresponds to the precursor ion mass of the intact cross-linked peptide.
Another powerful software suite is MaxLynx , which is integrated into the MaxQuant environment and can analyze data from both non-cleavable and MS-cleavable cross-linkers. For MS-cleavable cross-linkers, MaxLynx combines the scoring of signature peaks from the cleaved products with the conventional Andromeda score for peptide identification.
The general workflow for identifying DTBP cross-linked peptides using such software involves:
Database Searching: The experimental mass spectra are searched against a protein sequence database.
Candidate Scoring: The software scores potential cross-linked peptide pairs based on the match between the experimental and theoretical fragmentation patterns.
False Discovery Rate (FDR) Estimation: A target-decoy database search strategy is often employed to estimate the false discovery rate and ensure the confidence of the identifications.
The cleavability of DTBP offers a distinct advantage in this process. By reducing the cross-linked peptide into its two constituent peptides, the complexity of the fragmentation spectrum is significantly reduced, making the identification more straightforward and reliable.
Quantitative CX-MS Approaches Utilizing Isotope-Labeled this compound Derivatives
Quantitative cross-linking mass spectrometry (qCX-MS) allows for the comparison of protein interaction networks or conformational states under different conditions. One powerful approach for qCX-MS involves the use of isotope-labeled cross-linkers. By synthesizing DTBP with stable isotopes, such as deuterium (²H or D), it is possible to create "heavy" and "light" versions of the cross-linker.
In a typical experiment, two different states of a protein complex (e.g., with and without a specific ligand) are treated with the heavy and light versions of DTBP, respectively. The samples are then mixed, digested, and analyzed by MS. The mass difference between the heavy and light cross-linked peptides allows for their simultaneous detection and relative quantification based on the signal intensities of the isotopic pairs.
This approach has been successfully applied using other cross-linkers like BS3 to study dynamic processes. For instance, a study on human serum albumin used BS3-d0/d4 to demonstrate the feasibility of quantitative CLMS. While specific, comprehensive studies detailing the use of deuterated DTBP for large-scale quantitative proteomics are not extensively documented in the readily available literature, the principles established with other isotope-labeled cross-linkers are directly applicable.
The workflow for a quantitative CX-MS experiment using isotope-labeled DTBP would involve:
Treating two different biological samples with "light" (d0) and "heavy" (dn) DTBP.
Combining the samples in a 1:1 ratio.
Proceeding with the standard CX-MS workflow (digestion, enrichment, LC-MS/MS).
Quantifying the relative abundance of cross-linked peptides by comparing the peak intensities of the isotopic pairs.
This quantitative data can reveal changes in protein-protein interactions or shifts in protein conformations in response to various stimuli.
Probing Protein Conformation, Dynamics, and Allosteric Transitions
Beyond mapping static interaction networks, DTBP can be employed to capture the dynamic nature of proteins, including conformational changes, transient states, and allosteric transitions. These dynamic processes are often critical for protein function but can be challenging to study using traditional structural biology techniques.
Capturing Transient Protein States and Conformational Ensembles via Crosslinking
Proteins are not static entities; they exist as an ensemble of conformations in solution. Cross-linking with DTBP can "freeze" these different conformational states, allowing for their characterization by mass spectrometry. By identifying cross-links that are unique to specific conformations, it is possible to gain insights into the structural heterogeneity of a protein or protein complex.
This approach is particularly valuable for studying transient interactions that are difficult to capture by other means. The ability of DTBP to covalently trap interacting partners, even if their association is brief, makes it a powerful tool for mapping the landscape of protein dynamics.
Monitoring Ligand-Induced Conformational Changes and Domain Rearrangements
The binding of a ligand, such as a small molecule, substrate, or another protein, can induce significant conformational changes in a protein. These changes are often essential for the protein's biological activity. Quantitative CX-MS with DTBP can be used to monitor these ligand-induced rearrangements.
By comparing the cross-linking patterns of a protein in the presence and absence of a ligand, researchers can identify regions of the protein that undergo conformational changes upon ligand binding. An increase or decrease in the abundance of a particular cross-link can indicate that the distance between the two cross-linked residues has changed. The appearance of new cross-links or the disappearance of existing ones can signify more substantial domain rearrangements.
For example, a study using a comparative cross-linking strategy with deuterated and non-deuterated BS3 demonstrated the ability to probe conformational changes in protein complexes in response to stimuli. This methodology can be directly applied with DTBP to investigate the effects of ligand binding on protein structure and dynamics. Such studies provide valuable information for understanding the mechanisms of protein function and for the development of therapeutic agents that target specific protein conformations.
Assessing Protein Folding and Misfolding Pathways Using Crosslinking Fingerprints
The study of protein folding and misfolding is crucial for understanding both normal cellular function and the pathogenesis of numerous diseases. mdpi.com Chemical crosslinking with reagents like DTBP, coupled with mass spectrometry (XL-MS), offers a powerful method to probe protein conformational changes during these processes. This technique generates "crosslinking fingerprints," which are unique patterns of crosslinks that correspond to specific conformational states of a protein or protein complex.
By applying DTBP at different stages of the folding or misfolding process, transient or intermediate structures can be "trapped" through the formation of covalent bonds between spatially close lysine residues. researchgate.net Subsequent enzymatic digestion and mass spectrometric analysis identify the specific amino acid residues that have been crosslinked. This provides distance constraints that can be mapped onto protein structures or models. The resulting pattern of crosslinks serves as a structural fingerprint for the protein's conformation at that moment.
Changes in this fingerprint over time can delineate the folding pathway, revealing which domains or subdomains come into contact and in what sequence. plos.orgresearchgate.net For instance, the appearance of specific intramolecular crosslinks can signify the formation of a folded nucleus, while their disappearance might indicate an unfolding event. nih.govnih.gov In the context of misfolding, this approach can identify non-native contacts and aggregation-prone intermediates that are characteristic of disease-related protein aggregation. mdpi.com
Table 1: Application of Crosslinking Fingerprints in Protein Folding Studies
| Application | Methodological Approach | Information Gained |
|---|---|---|
| Folding Pathway Analysis | Time-resolved crosslinking with DTBP during protein refolding. | Identification of sequential domain contacts and formation of folding intermediates. |
| Intermediate State Trapping | Application of DTBP to capture transiently populated, partially folded states. | Structural constraints for characterizing folding intermediates that are difficult to study by other means. |
| Misfolding and Aggregation | Crosslinking of proteins under conditions that promote misfolding. | Detection of non-native intramolecular and intermolecular contacts indicative of aggregation-prone conformations. |
| Conformational Dynamics | Comparing crosslinking patterns under different conditions (e.g., with/without ligand). | Insights into the conformational flexibility and dynamics of folded proteins. |
Investigating Protein-Nucleic Acid Interactions and Ribonucleoprotein Complexes
The interactions between proteins and nucleic acids are fundamental to nearly all cellular processes. DTBP is a valuable tool for studying the protein components of these complexes, helping to elucidate their structure and function.
Studying protein-nucleic acid interactions often requires capturing these complexes as they exist within the cell. In vivo crosslinking is a technique used to covalently trap these interactions in their native environment. nih.govnih.govthermofisher.com While reagents like formaldehyde (B43269) are often used to directly crosslink proteins to nucleic acids, DTBP is employed to stabilize the protein-protein interactions within larger DNA- or RNA-binding complexes. nih.govnih.gov
The methodology involves introducing DTBP to intact cells or isolated nuclei. springernature.com The crosslinker permeates the cell and nuclear membranes and covalently links protein subunits of complexes that are bound to DNA or RNA. This "freezes" the transient interactions of the protein machinery for subsequent isolation and analysis. thermofisher.com Following cell lysis and purification of the nucleic acid and its associated, crosslinked proteins (e.g., via chromatin immunoprecipitation), the protein components can be identified. The cleavable nature of DTBP is advantageous, as it allows for the separation of the crosslinked proteins for analysis by techniques like SDS-PAGE and mass spectrometry. fishersci.co.uk This approach provides a snapshot of the protein composition of functional ribonucleoprotein complexes in situ.
Determining the precise location where a protein complex binds to DNA or RNA is key to understanding its regulatory function. While DTBP does not directly link proteins to nucleic acids, its role in stabilizing the protein components of the complex is a critical first step in mapping the interaction interface.
Once the protein-nucleic acid complex is stabilized (with protein components crosslinked by DTBP) and isolated, other techniques can be used to identify the nucleic acid binding site. For example, DNase I footprinting can reveal the specific DNA sequence protected by the bound protein complex. nih.gov Similarly, sequencing the RNA or DNA fragments that co-purify with the crosslinked complex (as in ChIP-Seq) can identify binding sites on a genome-wide scale. oreilly.com
The structural information gained from the DTBP crosslinks within the protein complex is highly valuable. It provides a model of the protein assembly's conformation as it is actively engaged with its nucleic acid target. By combining the protein structural data from XL-MS with the nucleic acid binding site data from footprinting or sequencing, researchers can build detailed models of the entire protein-nucleic acid interface, providing insights into the mechanisms of recognition and function. nih.govmdpi.com
Utilization in Intact Cell and Organelle-Specific Proteomics
This compound (DTBP) has emerged as a valuable tool for investigating protein-protein interactions within the complex and dynamic environment of intact cells and isolated organelles. Its membrane permeability allows for in-situ crosslinking, capturing transient and weak interactions that are often lost during traditional biochemical purification methods. This capability has paved the way for more physiologically relevant studies of protein networks.
Spatiotemporal Crosslinking Strategies for Profiling Protein Interactions in Native Cellular Environments
The ability to study protein interactions in their native context is crucial for understanding their true biological function. DTBP, being a membrane-permeable crosslinker, can be introduced to living cells to covalently trap interacting proteins in real-time. This "snapshot" approach provides a more accurate representation of the cellular interactome at a specific moment.
Time-resolved crosslinking with DTBP allows researchers to capture the dynamics of protein-protein interactions. By varying the time of crosslinker exposure or applying it at different points following a cellular stimulus, it is possible to map the temporal evolution of protein complexes. For instance, this strategy can be employed to follow the assembly and disassembly of signaling complexes upon ligand binding to a receptor or to track changes in protein interactions throughout the cell cycle. This approach provides invaluable insights into the dynamic nature of cellular processes that are often missed by steady-state analyses.
A significant challenge in proteomics is the identification of transient or weak protein-protein interactions, which are often of critical biological importance but are difficult to detect using conventional methods like co-immunoprecipitation. In vivo crosslinking with DTBP stabilizes these fleeting interactions, allowing for their subsequent identification by mass spectrometry. This has enabled the discovery of novel interaction partners and the elucidation of previously uncharacterized protein functions.
Subcellular Localization and Compartmentalization Studies using this compound
Understanding the subcellular localization of proteins is fundamental to elucidating their function. DTBP can be used in conjunction with organelle isolation techniques to map protein-protein interactions within specific cellular compartments. By treating intact cells with DTBP and then fractionating them to isolate specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum), researchers can identify the protein networks that exist within these specialized environments.
This organelle-specific crosslinking approach provides a higher resolution view of the cellular interactome, revealing the compartmentalization of protein function. For example, applying DTBP to isolated mitochondria can help to elucidate the organization of protein complexes involved in oxidative phosphorylation or apoptosis. Similarly, crosslinking within the nucleus can shed light on the protein machinery involved in DNA replication, transcription, and repair. The combination of in-cell crosslinking with high-resolution microscopy techniques can further refine the spatial map of protein interactions, providing a more detailed picture of the intricate organization of the cell.
Development of Novel Assay Systems and Immobilization Strategies
The unique properties of DTBP, particularly its ability to form cleavable crosslinks, have been leveraged to develop innovative tools and platforms for proteomics research and diagnostics.
Construction of Crosslinked Peptide Standards for Absolute Quantification in Proteomics
Absolute quantification of proteins is essential for a precise understanding of cellular processes and for the development of diagnostic biomarkers. One approach to achieve this is through the use of stable isotope-labeled peptide standards. DTBP can be utilized to create crosslinked peptide standards that mimic the behavior of endogenous crosslinked protein complexes in a mass spectrometer.
The synthesis of these standards involves crosslinking known quantities of synthetic peptides with DTBP. These standards can then be spiked into a complex biological sample. By comparing the mass spectrometry signal of the endogenous crosslinked peptides to that of the known amount of the spiked-in standard, it is possible to determine the absolute quantity of the target protein interaction in the sample. This quantitative proteomics workflow provides a powerful tool for studying changes in protein-protein interactions in response to different cellular conditions or in disease states.
| Standard Type | Description | Application in Quantitative Proteomics |
| Isotopically Labeled Peptides | Synthetic peptides with incorporated stable isotopes (e.g., ¹³C, ¹⁵N). | Used as internal standards for relative and absolute quantification of proteins and post-translational modifications. |
| DTBP-Crosslinked Peptide Standards | Synthetic peptides covalently linked by DTBP, often with isotopic labels. | Mimic endogenous crosslinked protein complexes for the absolute quantification of specific protein-protein interactions. |
Engineering Crosslinked Protein-Based Biosensors and Affinity Purification Platforms
The ability of DTBP to covalently link proteins has been exploited in the development of novel biosensors and affinity purification platforms. By immobilizing a specific "bait" protein onto a solid support using DTBP, it is possible to create a highly specific affinity matrix for capturing its interacting partners.
In the context of biosensors, a protein receptor can be crosslinked to a transducer surface using DTBP. The binding of a target analyte to the immobilized receptor can then be detected through various signal transduction mechanisms, such as changes in fluorescence or electrical current. This approach allows for the development of sensitive and specific assays for a wide range of analytes.
For affinity purification, a protein of interest is covalently attached to a resin via DTBP. This "bait"-functionalized resin can then be incubated with a cell lysate or other complex biological mixture. The interacting proteins, or "prey," will bind to the immobilized bait and can be subsequently eluted and identified by mass spectrometry. The cleavable nature of the DTBP crosslinker allows for the mild elution of the captured protein complexes, preserving their integrity for further analysis. This strategy has proven to be a powerful tool for identifying novel protein-protein interactions and for purifying protein complexes for structural and functional studies.
| Application | Description of DTBP's Role | Key Advantage |
| Protein-Based Biosensors | Covalently immobilizes a receptor protein onto a sensor surface. | Stable and oriented immobilization of the receptor, enhancing sensor sensitivity and specificity. |
| Affinity Purification Platforms | Covalently attaches a "bait" protein to a solid support (e.g., resin). | Creation of a highly specific and reusable affinity matrix for the capture and purification of interacting "prey" proteins. The cleavable disulfide bond allows for mild elution conditions. |
Computational and Theoretical Approaches for Simulating and Interpreting Dimethyl Dithiobispropionimidate Interactions
Molecular Dynamics (MD) Simulations of Dimethyl Dithiobispropionimidate with Protein Targets
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between DTBP and proteins. arxiv.orgmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time and study phenomena such as protein conformational changes, binding events, and the influence of the surrounding environment. mdpi.com
MD simulations can be performed at different levels of detail, primarily at all-atom (AA) and coarse-grained (CG) resolutions. acs.org
All-Atom (AA) Simulations: In this approach, every atom in the system (protein, crosslinker, solvent) is represented explicitly. This high level of detail provides a granular view of the crosslinking process, including the specific orientation of the DTBP molecule as it approaches the target lysine (B10760008) residues and the subtle structural rearrangements that occur within the protein. However, the computational cost of AA simulations is high, limiting them to shorter timescales, typically in the nanosecond to microsecond range. arxiv.org
Coarse-Grained (CG) Simulations: To access longer timescales relevant to large-scale conformational changes or protein-protein association, CG models simplify the system by representing groups of atoms as single "beads". nih.govnih.govmdpi.com For instance, an entire amino acid residue might be represented by one or two beads. mdpi.com This reduction in the number of particles significantly lowers the computational cost, enabling simulations to reach the millisecond range or beyond. nih.gov CG simulations are particularly useful for studying the initial, diffusion-driven association of DTBP with a protein or the large-scale dynamics of a protein complex after crosslinking has occurred. acs.orgnih.gov
The choice between AA and CG models depends on the specific scientific question. While CG simulations can efficiently sample broad conformational landscapes, AA simulations are necessary to refine the details of the binding interface and the chemical environment of the reaction. acs.orgnih.gov
| Simulation Level | Key Characteristics | Typical Timescale | Applications for DTBP |
| All-Atom (AA) | Every atom is explicitly modeled. High computational cost. | Nanoseconds to Microseconds | Detailed analysis of DTBP binding pose, specific interactions with lysine, local protein fluctuations. |
| Coarse-Grained (CG) | Groups of atoms are represented as single beads. Low computational cost. | Microseconds to Milliseconds+ | Simulating the initial encounter of DTBP with the protein, large-scale conformational changes post-crosslinking, protein-protein association. nih.govnih.gov |
A primary goal of computational modeling is to predict which lysine residues on a protein or protein complex are most likely to be crosslinked by DTBP. This prediction is often achieved by integrating MD simulations with experimental data, most notably from crosslinking-mass spectrometry (XL-MS). researchgate.netacs.orgnih.gov
XL-MS experiments identify pairs of amino acids that have been covalently linked. acs.org This information provides valuable distance constraints for computational modeling. nih.govosti.gov MD simulations can be used to generate an ensemble of protein conformations, which can then be screened for pairs of lysine residues that satisfy the distance constraints imposed by the DTBP spacer arm. osti.govspringernature.com Lysine residues that are frequently within the crosslinker's reach across multiple conformations are predicted as high-probability crosslinking sites. osti.gov
The reaction between DTBP and primary amines is highly sensitive to the surrounding environment, particularly the solvent and its pH. nih.gov The primary amine of a lysine residue is nucleophilic only in its neutral (-NH2) state. At physiological pH, it exists in equilibrium with its protonated, non-reactive ammonium (-NH3+) form. The pH of the solution dictates the position of this equilibrium and thus the availability of reactive lysine residues. youtube.com
Constant-pH MD (CpH-MD) simulations are a specialized technique that can model this pH-dependence explicitly. youtube.com Unlike conventional MD where protonation states are fixed, CpH-MD allows residues to change their protonation state during the simulation in response to the local electrostatic environment. youtube.com This method can provide a more accurate picture of which lysine residues are likely to be reactive at a given pH, thereby refining predictions of crosslinking efficiency.
Solvent models in MD simulations, whether implicit (treating the solvent as a continuum) or explicit (modeling individual water molecules), are critical for accurately representing the hydration and dielectric environment of the reaction. nih.gov Explicit solvent models are particularly important for capturing specific water-mediated hydrogen bonds that might stabilize the reactant state or participate in the reaction mechanism. nih.gov The efficiency of the crosslinking reaction can be influenced by parameters like pH, the nature of the solvent, and stoichiometry. nih.gov
Quantum Mechanical (QM) Calculations of Imidate Reaction Pathways
While MD simulations describe the physical motions leading up to the reaction, quantum mechanics (QM) is required to model the chemical reaction itself—the formation and breaking of covalent bonds. QM calculations solve the Schrödinger equation to describe the electronic structure of molecules, providing detailed information about reaction mechanisms and energetics. nih.gov
The reaction of an imidoester, such as that in DTBP, with a primary amine proceeds through a specific pathway involving intermediate structures and transition states. acs.org QM methods, particularly Density Functional Theory (DFT), are well-suited for mapping the potential energy surface of this reaction. nih.gov
By calculating the energy of the system for various atomic arrangements, researchers can identify the lowest-energy path from reactants to products. Key points along this path include:
Reactants: The separated DTBP molecule and lysine side chain.
Transition State (TS): The highest-energy point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. youtube.com Characterizing the TS structure provides insight into the geometry of the reacting molecules at the moment of bond formation. researchgate.net
Intermediate: A short-lived, metastable species formed during the reaction, such as a tetrahedral intermediate resulting from the amine's nucleophilic attack on the imidate carbon.
Products: The final crosslinked lysine residue and the alcohol leaving group.
The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. youtube.com DFT calculations can provide quantitative estimates of these energy barriers, helping to explain why the reaction proceeds under certain conditions. nih.govresearchgate.net
| Reaction Species | Description | Information from QM Calculations |
| Reactants | Initial state with DTBP and a lysine residue. | Ground state energies and electronic properties. |
| Transition State | Highest energy configuration along the reaction coordinate. youtube.com | Activation energy barrier, geometry at the point of bond formation/breaking. researchgate.net |
| Intermediate | A metastable species formed during the reaction. | Structure and stability relative to reactants and products. |
| Products | Final state with the amidine linkage formed. | Overall reaction energy (exothermic/endothermic). |
QM calculations offer a deep understanding of the electronic factors that govern the amidination reaction. The reaction is fundamentally a nucleophilic attack where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the imidate group. nih.gov
QM methods can visualize and quantify this process through analysis of:
Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the imidate can explain their reactivity.
Partial Charges: Calculating the partial atomic charges can confirm the electrophilic nature of the imidate carbon and the nucleophilic character of the amine nitrogen.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting the regions susceptible to nucleophilic or electrophilic attack.
Furthermore, the reaction can be influenced by the local environment. For example, nearby acidic or basic residues in the protein could act as catalysts by donating or accepting protons, thereby stabilizing the transition state and lowering the activation energy. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful here. In a QM/MM simulation, the reacting species (the DTBP reactive group and the lysine side chain) are treated with high-level QM, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This approach allows for the study of chemical reactions within the complex and dynamic environment of a biological system. nih.gov
Development and Refinement of In Silico Tools for Crosslinking Data Analysis
The analysis of data generated from cross-linking mass spectrometry (XL-MS) experiments, particularly those employing MS-cleavable reagents like this compound (DTBP), presents significant computational challenges. The complexity arises from the need to identify two distinct peptide chains covalently linked by the cross-linker from a single tandem mass spectrum. To address this, a variety of specialized in silico tools have been developed and continuously refined. These tools are crucial for the high-throughput and confident identification, visualization, and interpretation of cross-linking data, transforming raw spectral information into meaningful biological insights about protein structure and interactions.
Advanced Algorithms for Identifying Crosslinked Peptides from Complex Mass Spectrometry Datasets
The identification of cross-linked peptides from complex MS/MS spectra is a computationally intensive task. The search space is vastly larger than in standard proteomics, as every possible peptide pair in a given database must be considered. Advanced algorithms have been developed to manage this complexity, especially for data from cleavable cross-linkers like DTBP. nih.gov These reagents simplify the analysis because they fragment in the mass spectrometer, releasing the individual peptides. This characteristic allows search algorithms to identify the two constituent linear peptides, a more straightforward task than analyzing the complex fragmentation pattern of an intact cross-linked pair. nih.gov
Several specialized search engines have been created to handle the unique data generated by cleavable cross-linkers. For instance, algorithms like MeroX and XLinkX are specifically designed to recognize the signature reporter ions and characteristic mass shifts produced upon cleavage of reagents like disuccinimidyl sulfoxide (B87167) (DSSO), a cross-linker with properties that inform the analysis of other cleavable linkers. springernature.comrutgers.edu These tools can analyze the MS/MS spectra to identify the individual peptide chains, significantly reducing the search complexity. springernature.com
More recent integrated software environments, such as MaxLynx (an extension of MaxQuant), have generalized their search engines to handle both non-cleavable and MS-cleavable cross-linkers. lcms.cz These platforms use sophisticated scoring schemes that combine information from the signature peaks of the cleaved linker with conventional peptide fragment scores to confidently identify cross-linked peptides. lcms.cz Another approach, implemented in tools like xQuest, utilizes isotopically labeled cross-linkers to detect characteristic doublet peaks in the MS1 spectrum, which narrows down the number of candidate spectra that need to be searched for cross-links. nih.gov The continuous development of these algorithms is critical for improving the accuracy and depth of proteome-wide cross-linking studies.
Table 1: Comparison of Algorithms for Cross-linked Peptide Identification
| Algorithm/Software | Cross-linker Type(s) Supported | Key Features | Relevant for DTBP |
| MeroX | MS-cleavable | Specifically designed for MS-cleavable cross-linkers; automated data analysis workflow. springernature.com | Yes |
| XLinkX | MS-cleavable | Uses signature reporter ions to identify cross-linked peptides; integrated into Proteome Discoverer. rutgers.edulcms.cz | Yes |
| MaxLynx | Non-cleavable and MS-cleavable | Integrated into the MaxQuant environment; uses a posterior error probability (PEP) for FDR control. lcms.cz | Yes |
| xQuest | Isotope-labeled | Reduces search space by detecting isotopic pairs at the MS1 level. nih.gov | Yes (if an isotopic version of DTBP is used) |
| xiSEARCH | Universal | Can be used with any cross-linker chemistry; scales from single proteins to whole proteomes. rappsilberlab.org | Yes |
Software Development for Visualization, Validation, and Interpretation of Crosslinking Networks
Once cross-linked peptides are identified, the next critical step is to visualize and interpret the resulting network of protein interactions and conformational restraints. A variety of software tools have been developed to translate lists of identified cross-links into intuitive and interactive visualizations. These tools are essential for validating the data in a structural context and for generating biological hypotheses. nih.gov
Software like xiNET and CLMSVault allows for the generation of 2D interaction maps, where proteins are represented as nodes and the cross-links as lines connecting the specific residue positions. nih.govrappsilberlab.org These network diagrams provide a clear overview of intra- and inter-protein connections. xiVIEW is a web-based tool that offers multiple visualization modes, including circle plots, network views, and integration with 3D structures. rappsilberlab.org
For mapping cross-links onto three-dimensional protein structures, tools such as Xlink Analyzer and PyXlinkViewer have been developed. nih.govnih.gov Xlink Analyzer functions as a plugin for UCSF Chimera, a widely used molecular visualization program. nih.gov It can automatically display cross-links on a given protein structure, calculate the Euclidean distance between the Cα atoms of the linked residues, and highlight links that violate the maximum expected distance for the specific cross-linker used. nih.gov This feature is crucial for validating the cross-linking results and for assessing the conformational flexibility of proteins. nih.gov Similarly, PyXlinkViewer is a plugin for the popular PyMOL molecular graphics system, enabling the rapid mapping of cross-linking data onto high-resolution structures or models. nih.govresearchgate.net These visualization tools often allow for interactive filtering and coloring of cross-links based on various parameters, such as type (intra-protein vs. inter-protein) or whether they satisfy distance constraints. nih.govresearchgate.net
Table 2: Software for Visualization and Interpretation of Cross-linking Data
| Software | Key Functionality | Visualization Type | Integration |
| xiNET / xiVIEW | Interactive 2D network visualization, spectral viewing, 3D structure mapping. rappsilberlab.org | 2D networks, circle plots, 3D models | Web-based, integrates with xiSPEC and NGL viewer |
| CLMSVault | Data storage, comparison, and visualization; label-free quantification. nih.gov | 2D networks, 3D model mapping | Integrates xiNET and a JSmol-based 3D viewer |
| Xlink Analyzer | Automatic 3D visualization, distance violation analysis, surface mapping. nih.gov | 3D structural models | Plugin for UCSF Chimera |
| PyXlinkViewer | Mapping of cross-links onto structures, automated distance calculation. nih.gov | 3D structural models | Plugin for PyMOL |
Machine Learning and Deep Learning Approaches for Predicting this compound Crosslinking Efficiencies and Sites
More recently, machine learning and deep learning models have been applied to XL-MS data to predict cross-linking outcomes and to improve the scoring of cross-linked peptide matches. These computational approaches can learn complex patterns from large datasets of identified cross-links to predict which residue pairs are most likely to be cross-linked in a given protein structure. This predictive power can help in designing experiments and in validating identified cross-links.
One of the challenges in interpreting XL-MS data is that the distance spanned by a cross-linker like DTBP can be highly dependent on the local structural environment of the linked residues. researchgate.net Deep learning models, such as XlinkNet , have been designed to predict the optimal distance range for a cross-linked residue pair based on the 3D structure of their local neighborhoods. researchgate.net Instead of using a simple upper-bound distance cutoff, these models can provide a more nuanced scoring function that accounts for residue flexibility and local protein architecture. researchgate.net
Other machine learning approaches focus on improving the identification of cross-linked peptides from MS/MS spectra. For example, models can be trained to predict the fragmentation patterns and fragment ion intensities of cross-linked peptides. By incorporating this predicted information into the scoring process, these methods can better distinguish true cross-link identifications from false positives, thereby increasing the sensitivity and accuracy of the analysis. The development of such predictive tools represents a significant advancement in the computational analysis of data derived from cross-linkers like DTBP.
Table 3: Machine Learning and Deep Learning Approaches in XL-MS
| Model/Approach | Application | Input Data | Output |
| XlinkNet | Predicts optimal distance range for cross-links. researchgate.net | 3D structural neighborhoods of residue pairs. | Probability distribution over several distance ranges. researchgate.net |
| General ML Models | Predicts protein-protein or drug-target interactions. nih.gov | Protein sequences, structural features, chemical properties. | Interaction probability or classification. |
| Feature-based Prediction | Predicts mechanical properties of cross-linked polymers. arxiv.org | Molecular dynamics simulation data, structural features. | Predicted mechanical properties. |
Integration of Crosslinking Data with Other Structural and Proteomic Information
Cross-linking mass spectrometry provides sparse distance restraints that are exceptionally powerful when integrated with data from other structural biology techniques. Data obtained using this compound can serve as a crucial bridge between high-resolution structural methods and the dynamic complexity of proteins in their native environment. nih.govnih.gov This integrative structural biology approach allows for the construction of more accurate and complete models of large and flexible macromolecular assemblies.
Similarly, cross-linking data can be combined with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While crystallography provides high-resolution static snapshots of proteins, cross-linking can capture alternative conformations or transient interactions that occur in solution. nih.gov For NMR, which is well-suited for studying protein dynamics, cross-linking can provide long-range distance restraints that are often difficult to obtain with standard NMR experiments alone. The integration of these complementary data types is facilitated by computational modeling software that can incorporate diverse sources of information to generate and validate structural models of protein complexes. This hybrid approach is becoming increasingly vital for understanding the structure and function of complex biological machinery. nih.gov
Comparative Analysis and Orthogonal Applications with Other Chemical Crosslinkers
Head-to-Head Evaluation of Dimethyl Dithiobispropionimidate Against Other Amine-Reactive Crosslinkers (e.g., DSS, BS3, DSG)
This compound (DTBP) belongs to the diimidate class of homobifunctional crosslinkers, which target primary amines (—NH2) present on lysine (B10760008) residues and the N-terminus of proteins. Its performance and utility are often benchmarked against the more common N-hydroxysuccinimide (NHS) ester-based crosslinkers like Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Disuccinimidyl glutarate (DSG).
Comparative Analysis of Reaction Kinetics, Yields, and Specificity Profiles
The reaction of DTBP with primary amines occurs optimally in the pH range of 7.0 to 10.0, forming a stable amidine bond. sigmaaldrich.com A significant feature of this reaction is the retention of the positive charge of the original amine group, which can be crucial for preserving the native conformation of proteins where charge interactions are important.
In contrast, NHS-ester crosslinkers (DSS, BS3, DSG) react with primary amines to form stable amide bonds. This reaction is most efficient at a pH of 7.0-8.5. interchim.fr However, NHS esters are highly susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH and longer reaction times. interchim.frvectorlabs.com This hydrolysis can significantly reduce the crosslinking yield by inactivating the reactive groups before they can form a covalent bond with the target protein. Imidates like DTBP are generally more resistant to hydrolysis than NHS esters, potentially leading to higher crosslinking yields under prolonged incubation or at higher pH values.
The specificity for all these crosslinkers is primarily directed towards primary amines. While side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur with NHS esters under certain conditions, they are generally less common. nih.gov The primary distinction in the reaction outcome lies in the nature of the bond formed and the resulting charge state of the modified residue.
Interactive Data Table: Amine-Reactive Crosslinker Reaction Properties
| Crosslinker | Reactive Group | Target | Optimal pH Range | Resulting Bond | Charge Preservation | Key Consideration |
|---|---|---|---|---|---|---|
| DTBP | Imidoester | Primary Amines | 7.0 - 10.0 | Amidine | Yes | More stable against hydrolysis |
| DSS / BS3 | NHS Ester | Primary Amines | 7.0 - 8.5 | Amide | No (charge neutralized) | Prone to hydrolysis |
| DSG | NHS Ester | Primary Amines | 7.0 - 8.5 | Amide | No (charge neutralized) | Shorter spacer; prone to hydrolysis |
Assessment of Crosslinking Distance Ranges and Steric Constraints
The spacer arm, the part of the crosslinker that separates the two reactive groups, defines the maximum distance between the residues that can be linked. This distance provides a crucial constraint for structural modeling of proteins and protein complexes. washington.edu
DTBP has a spacer arm length of 11.9 Å. DSS and its water-soluble analogue, BS3, have a slightly shorter spacer arm of 11.4 Å. thermofisher.comnih.gov DSG is a shorter-chain crosslinker with a spacer arm of 7.7 Å. nih.gov The choice of crosslinker can be used to probe different spatial resolutions; for instance, the shorter DSG will only capture interactions between more closely spaced lysine residues compared to DSS or DTBP. nih.gov While the difference in spacer length between DSS and DSG is less than 4 Å, it often results in significantly fewer crosslinks being observed with the shorter DSG. nih.gov
The flexibility and chemical nature of the spacer arm also impose steric constraints. The relatively long and flexible spacers of DTBP and DSS allow for more conformational freedom in capturing lysine pairs. However, it is important to note that the experimentally observed distances between Cα atoms of cross-linked lysines are often variable and can exceed the nominal spacer arm length due to the flexibility of the lysine side chains and protein dynamics. nih.gov
Interactive Data Table: Spacer Arm Comparison
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
|---|---|---|---|
| DTBP | 11.9 | Yes (Disulfide) | No |
| DSS | 11.4 | No | No |
| BS3 | 11.4 | No | Yes |
| DSG | 7.7 | No | No |
Contrasting the Advantages and Disadvantages of Cleavable (this compound) vs. Non-Cleavable Crosslinkers
The central disulfide bond in DTBP's spacer arm is its defining feature, making it a chemically cleavable crosslinker. This functionality provides significant advantages over non-cleavable crosslinkers like DSS, BS3, and DSG, particularly in the context of mass spectrometry-based analysis.
Impact on Downstream Mass Spectrometry Analysis and Data Interpretation Workflows
The analysis of cross-linked peptides by mass spectrometry is a complex task. With a non-cleavable crosslinker, two peptides are permanently joined, creating a single, large precursor ion. The resulting fragmentation (MS/MS) spectrum is a composite of fragments from both peptides, which significantly complicates database searching and peptide identification. The computational search space for identifying peptide pairs from a proteome of n peptides is proportional to n², making analysis difficult and time-consuming. acs.org
Cleavable crosslinkers were developed to overcome this challenge. acs.org
Chemically Cleavable (e.g., DTBP): The disulfide bond in DTBP can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This is typically done after the crosslinking reaction and protein digestion but before mass spectrometry analysis. The sample can be split and analyzed in both reduced and non-reduced forms. By comparing the mass spectra, the original cross-linked peptides can be identified as they disappear upon reduction, while the individual constituent peptides appear. This simplifies identification by allowing the two peptides to be analyzed independently.
MS-Cleavable (e.g., DSSO, DSBU): A more recent innovation is the development of crosslinkers that are stable during biochemical steps but are designed to fragment in the mass spectrometer during collision-induced dissociation (CID). acs.orgsigmaaldrich.com This cleavage generates characteristic "doublet" peaks in the MS/MS spectrum, where each peak in the doublet corresponds to one of the peptides plus a remnant of the crosslinker. researchgate.net The detection of these signature ions confirms the presence of a cross-link and reveals the masses of the individual peptides, reducing the search space from quadratic to linear (2n). acs.org This information can then be used to trigger a further round of fragmentation (MS³) on the individual peptide ions for unambiguous sequencing. sigmaaldrich.comthermofisher.com
The primary advantage of non-cleavable linkers is their stability and simpler chemical structure. purepeg.com They are not susceptible to premature cleavage during sample preparation. However, the complexity they introduce into data analysis is a significant drawback, especially in large-scale or proteome-wide studies. nih.gov Cleavable linkers, while adding a step to the workflow (the cleavage reaction), vastly simplify data analysis and increase the confidence of cross-link identification. acs.org
Strategies for Orthogonal Cleavage in Multi-Crosslinker Experiments
Orthogonal cleavage refers to the use of multiple cleavable crosslinkers in a single experiment, where each type of linker can be cleaved independently by a specific trigger without affecting the others. This advanced strategy allows for multiple layers of structural information to be encoded and decoded.
A potential orthogonal strategy could involve combining a chemically cleavable crosslinker like DTBP with a photo-cleavable or an MS-cleavable crosslinker. For example, a protein complex could be treated with both DTBP and a linker containing a photo-labile bond. The entire sample could be analyzed to identify all cross-links. Subsequently, the sample could be treated with a reducing agent to cleave only the DTBP links, allowing for their specific identification. In a separate analysis, the sample could be exposed to UV light to cleave the photo-labile links.
More recently, efforts have focused on achieving orthogonal cleavage within the mass spectrometer itself. One such strategy involves using a crosslinker that is cleaved by ultraviolet photodissociation (UVPD) at a specific wavelength (e.g., 213 nm). acs.orgdundee.ac.uk This UV-induced cleavage is orthogonal to the standard collision-induced dissociation (CID) used to fragment the peptide backbone. By using different fragmentation methods in the mass spectrometer, one can selectively cleave the crosslinker or the peptide, simplifying the resulting spectra and improving the sensitivity and specificity of identification. acs.org
Benchmarking Imidate-Based Crosslinkers Against Other Chemistries (e.g., NHS Esters, Photoactivatable Groups, Maleimides)
The choice of crosslinking chemistry depends on the specific biological question, the available reactive residues on the target protein(s), and the desired level of specificity.
vs. NHS Esters: As discussed in section 6.1, the primary difference between imidates (DTBP) and NHS esters (DSS, BS3) is the resulting bond and charge state of the modified lysine. Imidates form amidines and preserve the positive charge, while NHS esters form amides and neutralize the charge. The higher stability of imidates to hydrolysis can also be an advantage. interchim.frvectorlabs.com
vs. Photoactivatable Groups: Photoactivatable crosslinkers, such as those containing diazirine or aryl azide groups, offer a completely different crosslinking paradigm. nih.gov Unlike group-specific reagents like imidates or NHS esters, these linkers are activated by UV light, generating highly reactive carbene or nitrene species. These species can react non-specifically with any nearby amino acid, often by insertion into C-H or N-H bonds. nih.govnih.gov This "zero-length" and non-specific reactivity is advantageous for capturing transient or weak interactions where no suitably positioned nucleophilic residue (like lysine or cysteine) is available. The trade-off is a potential for lower crosslinking efficiency and the need for specialized UV activation equipment.
vs. Maleimides: Maleimide-based crosslinkers are highly specific for sulfhydryl/thiol groups (—SH) on cysteine residues. iris-biotech.de The reaction, a Michael addition, proceeds rapidly at a neutral pH (6.5-7.5). iris-biotech.de This chemistry is orthogonal to amine-reactive chemistry, meaning one can specifically target cysteines without modifying lysines. This is particularly useful for proteins where cysteine residues are known to be at key interaction interfaces or for applications where lysine modification is undesirable. Heterobifunctional crosslinkers containing both a maleimide and an NHS ester group are commonly used to link a cysteine on one protein to a lysine on another.
Interactive Data Table: Comparison of Crosslinking Chemistries
| Chemistry | Example Reagent | Target Residue(s) | Specificity | Key Advantage |
|---|---|---|---|---|
| Imidoester | DTBP | Lysine, N-terminus | High (Primary Amines) | Preserves target's positive charge |
| NHS Ester | DSS, BS3 | Lysine, N-terminus | High (Primary Amines) | Very common, well-characterized |
| Photoactivatable (Diazirine) | SDA | Any C-H or N-H bond | Low (Nonspecific) | Captures interactions without specific residues |
| Maleimide | BM(PEG)2 | Cysteine | High (Thiols) | Highly specific for cysteine |
Assessment of Reactivity with Different Amino Acid Residues and Functional Groups
The imidoester groups of DTBP exhibit high specificity for primary amines (-NH2). interchim.frthermofisher.com In the context of proteins, this reactivity primarily targets the epsilon-amino group of lysine side chains and the N-terminal alpha-amino group of a polypeptide chain. interchim.fr The reaction between the imidoester and a primary amine forms a stable amidine bond. interchim.frsigmaaldrich.com A notable feature of this reaction is that it preserves the positive charge of the original primary amine at physiological pH, which can be crucial for maintaining protein structure and function. interchim.frsigmaaldrich.com
The optimal pH for the reaction of imidoesters with primary amines is in the alkaline range, typically between 8 and 10. interchim.frthermofisher.com Under these conditions, the reaction is rapid and efficient. interchim.fr While highly specific for primary amines, some studies have noted that related chemistries, like N-hydroxysuccinimide (NHS) esters, can exhibit side reactions with other nucleophilic residues such as tyrosine and serine, particularly under certain pH conditions. researchgate.net
The specificity of DTBP for primary amines contrasts with other classes of crosslinkers that target different functional groups. This allows for targeted crosslinking strategies based on the desired amino acid residues.
Interactive Data Table: Comparison of Crosslinker Reactivities
| Crosslinker Chemistry | Reactive Group | Target Functional Group(s) | Primary Amino Acid Residue(s) | Resulting Bond |
| Imidoester (e.g., DTBP) | Imidoester | Primary Amines | Lysine, N-terminus | Amidine |
| NHS-ester (e.g., DSS, DSP) | N-Hydroxysuccinimide ester | Primary Amines | Lysine, N-terminus | Amide |
| Maleimide (e.g., BMOE) | Maleimide | Sulfhydryls (Thiols) | Cysteine | Thioether |
| Carbodiimide (e.g., EDC) | Carbodiimide | Carboxyls and Primary Amines | Aspartic Acid, Glutamic Acid, Lysine | Amide (zero-length) |
| Photoreactive (e.g., Aryl Azides) | Aryl Azide | C-H and N-H bonds (non-selective) | Multiple residues upon photoactivation | Covalent |
Compatibility and Synergistic Use in Multi-Reagent Crosslinking Strategies
The high specificity of DTBP for primary amines makes it highly compatible with orthogonal crosslinking strategies. rsc.orgrsc.org Orthogonal chemistry refers to the use of multiple, distinct chemical reactions that can occur in the same system without interfering with one another. rsc.org In the context of protein crosslinking, this allows for the sequential or simultaneous use of different crosslinkers to target different functional groups, providing a more comprehensive map of protein structure and interactions. nih.gov
A synergistic strategy could involve the use of a heterobifunctional crosslinker in conjunction with DTBP. For example, a researcher could first use a reagent that targets sulfhydryl groups (cysteine) and another functional group, followed by the use of DTBP to specifically crosslink lysine residues. gbiosciences.com This multi-reagent approach can help to elucidate the architecture of complex protein assemblies where different types of residues are involved in interactions. nih.gov
Another example of synergistic use is in combination with "zero-length" crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC facilitates the formation of an amide bond between a carboxyl group (from aspartic or glutamic acid) and a primary amine (lysine) without becoming part of the final crosslink. A two-step protocol could be employed where carboxyl groups are first activated with EDC and reacted with a molecule containing a primary amine. Subsequently, DTBP could be used to crosslink the remaining accessible lysine residues within the protein complex.
These multi-reagent strategies are particularly powerful in cross-linking mass spectrometry (XL-MS) studies, where the goal is to identify protein-protein interactions and gain structural insights. nih.govresearchgate.net By using crosslinkers with different specificities, a more detailed and robust network of interactions can be mapped.
Development of Hybrid Crosslinkers Integrating Features of this compound with Other Chemistries
The foundational features of DTBP—its specific reactivity towards amines and the cleavable disulfide bond—have inspired the development of more advanced, hybrid crosslinkers. These next-generation reagents combine the desirable attributes of DTBP with other chemical functionalities to create more versatile tools for studying protein structure and interactions.
One major area of development is in the creation of heterobifunctional crosslinkers. aatbio.comgbiosciences.com Unlike the homobifunctional DTBP, which has two identical reactive ends, heterobifunctional reagents have two different reactive groups. aatbio.com A hybrid crosslinker might integrate an amine-reactive imidoester or NHS-ester on one end with a sulfhydryl-reactive maleimide group on the other, while still retaining a cleavable disulfide bond in its spacer. This allows for the precise and directional crosslinking of two different types of functional groups.
Another significant advancement is the incorporation of photoreactive groups, creating photo-cleavable or photo-crosslinkable reagents. aatbio.comgbiosciences.com A hybrid crosslinker could feature an amine-reactive group and a photoreactive group like a phenyl azide or diazirine. aatbio.com This design allows for a two-step crosslinking process: the first reaction targets a specific residue (e.g., lysine), and the second is initiated by UV light, causing the photoreactive group to non-specifically react with nearby molecules. This is particularly useful for capturing transient or weak interactions.
Furthermore, the development of MS-cleavable crosslinkers has been a major focus. biorxiv.orgacs.orgnih.gov While the disulfide bond in DTBP is cleavable by chemical reducing agents, newer crosslinkers incorporate linkages, such as sulfoxides, that are cleavable within the mass spectrometer during collision-induced dissociation (CID). nih.govacs.org This simplifies data analysis in XL-MS experiments by generating characteristic fragmentation patterns that make identifying crosslinked peptides more straightforward. acs.orgnih.gov Some of these novel crosslinkers also incorporate isotope-coded (e.g., deuterium-labeled) versions, which aid in the detection and quantification of crosslinked peptides. acs.org
These hybrid and next-generation crosslinkers, building on the fundamental principles of reagents like DTBP, continue to expand the capabilities of researchers to probe the intricate and dynamic world of protein interactions. nih.gov
Challenges, Limitations, and Future Directions in Dimethyl Dithiobispropionimidate Research
Addressing Persistent Challenges in Crosslink Site Identification, Validation, and Interpretation from Complex Mixtures
The identification of cross-linked peptides from complex biological samples is a significant hurdle in cross-linking mass spectrometry (XL-MS). nih.gov These samples often contain a vast excess of unmodified peptides, making the detection of the low-abundance cross-linked species difficult. nih.govpsu.edu Furthermore, the complexity of the mass spectra generated from cross-linked peptides, which contain fragments from two different peptide chains, complicates their identification. nih.govnih.gov
To address these challenges, specialized bioinformatics tools and workflows have been developed. nih.govpsu.eduembopress.org Software like Protein Prospector and xiSEARCH facilitate the automated analysis of MS/MS data to identify cross-linked peptides. nih.govembopress.org These tools often employ sophisticated scoring algorithms to confidently match experimental spectra with theoretical fragmentation patterns of cross-linked peptides. psu.edu
Validation of identified cross-links is crucial to avoid false positives. nih.gov This can be achieved by comparing the experimental distance constraints with known protein structures or by using complementary techniques. nih.govcambridge.org The interpretation of cross-linking data, especially from in vivo experiments, must also consider the dynamic nature of protein conformations and interactions within the cell. cambridge.orguw.edu
Advancements in Quantitative Crosslinking Methodologies and Statistical Rigor in Data Analysis
Quantitative cross-linking mass spectrometry (QCLMS or QXL-MS) has emerged as a powerful technique to study protein dynamics and conformational changes. nih.govnih.gov This approach allows for the quantitative comparison of cross-link yields between different states of a protein or protein complex. nih.govnih.gov Small local conformational changes can affect the relative abundances of nearby cross-links, while larger rearrangements can lead to the formation of new cross-links. nih.gov
Two main strategies are employed for QCLMS: label-free quantification and the use of isotope-labeled cross-linkers. nih.gov Label-free methods compare the signal intensities of cross-linked peptides across different experimental conditions. The use of isotope-labeled cross-linkers, such as deuterated versions of the reagent, allows for the precise quantification of cross-links by comparing the relative intensities of the light and heavy isotopic peaks in the mass spectrum. nih.govnih.gov
Robust statistical analysis is essential for distinguishing significant changes from experimental noise. nih.gov This often involves performing multiple replicates and, in the case of labeled experiments, label-swapping to ensure the reliability of the quantitative data. nih.gov Specialized software, such as Skyline, has been adapted for the automated quantification of cross-linking data, although manual validation is often still necessary to ensure accuracy. nih.gov
Development of Targeted and Spatially Controlled Applications of Dimethyl Dithiobispropionimidate
A significant advancement in the application of cross-linking reagents like DTBP is the development of methods for their targeted delivery to specific cellular compartments. This allows for the in situ analysis of protein interactions within their native environment, which can be crucial for understanding their function. biorxiv.org For example, a dual cross-linking strategy using DTBP in conjunction with formaldehyde (B43269) has been shown to improve the signal in Chromatin Immunoprecipitation (ChIP) assays for chromatin remodeling complexes. rockland.com
Spatially resolved cross-linking can provide insights into the heterogeneity of protein complexes within different subcellular organelles. biorxiv.org One approach involves the use of nanoparticles to deliver cross-linkers to specific locations within the cell. Another strategy is to perform cross-linking on isolated organelles, although this may disrupt the native cellular context. biorxiv.org
The development of cross-linkers that can be activated by external stimuli, such as light, offers the potential for temporal and spatial control over the cross-linking reaction. nih.gov While not yet widely applied with DTBP itself, such strategies are an active area of research in the broader field of chemical biology.
Integration of this compound-Derived Data with Multi-Omics Information for Systems Biology Insights
Cross-linking mass spectrometry provides valuable distance constraints that can be integrated with data from other structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), to generate more complete structural models of proteins and their complexes. uw.edunih.govresearchgate.net This integrative structural biology approach is particularly powerful for studying large and flexible assemblies that are difficult to characterize by a single technique alone. nih.govresearchgate.net
The data from DTBP cross-linking experiments can also be combined with other "omics" data, such as proteomics and genomics, to gain a systems-level understanding of cellular processes. nih.gov For instance, identifying the interaction partners of a particular protein can help to place it within a larger protein interaction network. nih.govuw.edu This can reveal novel functional modules and provide insights into how these networks are regulated.
The application of in vivo cross-linking with DTBP allows for the capture of a snapshot of protein interactions as they occur in the living cell. uw.edu This can be particularly useful for identifying transient or weak interactions that may be lost during traditional biochemical purification methods. nih.gov The resulting protein interaction maps can serve as a valuable resource for formulating new hypotheses about gene function and disease mechanisms. nih.gov
Emerging Trends and Future Opportunities in the Application of this compound in Synthetic Biology, Protein Engineering, and Biomaterial Science
The ability of DTBP to stabilize protein structures and interactions makes it a valuable tool in synthetic biology and protein engineering. In synthetic biology, where the goal is to design and construct new biological parts, devices, and systems, DTBP can be used to create stable protein assemblies with novel functions. idtdna.comscitechdaily.com For example, it could be used to link enzymes together in a synthetic metabolic pathway to improve its efficiency.
In protein engineering, DTBP can be used to introduce covalent linkages into a protein to enhance its stability or to create novel oligomeric states. The reversible nature of the disulfide bond in DTBP is particularly advantageous, as it allows for the controlled assembly and disassembly of the engineered protein structures.
In the field of biomaterial science, DTBP has already been used to improve the properties of materials like collagen and chitosan (B1678972) for applications in tissue engineering. capes.gov.brnih.govnih.gov For example, cross-linking collagen with DTBP has been shown to increase its thermal stability and resistance to enzymatic degradation, while maintaining good biocompatibility. capes.gov.brnih.gov Similarly, DTBP has been used to increase the tensile strength of chitosan scaffolds. nih.gov Future research in this area may focus on developing "smart" biomaterials that can be degraded in a controlled manner by applying a reducing agent to cleave the DTBP cross-links. DTBP has also been used to functionalize diatomaceous earth particles for the efficient separation of biomolecules. elsevierpure.com
Q & A
Q. What are the primary applications of dimethyl dithiobispropionimidate (DTBP) in protein interaction studies?
DTBP is a homobifunctional imidoester crosslinker widely used to stabilize transient or weak protein-protein interactions. It reacts with primary amines (e.g., lysine residues) to form covalent bonds between neighboring polypeptides. Applications include:
- Structural analysis : Crosslinking membrane-bound protein complexes (e.g., Ia antigen α/β chains) to confirm dimerization .
- Proximity mapping : Identifying neighboring ribosomal proteins in 40S subunits via diagonal gel electrophoresis and radioautography .
- In situ interaction capture : Preserving interactions in bacterial secretion systems (e.g., Agrobacterium tumefaciens TssL-Strep pulldown assays) using membrane-permeable DTBP .
Q. How do researchers optimize DTBP crosslinking conditions for experimental reproducibility?
Key parameters include:
- Molar ratio : A 10-fold molar excess of DTBP relative to the target protein ensures efficient crosslinking without nonspecific aggregation .
- Reaction time : 30–60 minutes at room temperature balances efficiency and specificity .
- Quenching : Tris-HCl (pH 6.8–7.6) neutralizes unreacted DTBP, preventing over-crosslinking .
- Validation : Parallel SDS-PAGE/Western blotting (e.g., anti-His HRP-conjugated antibodies) confirms crosslinking success .
Advanced Research Questions
Q. What analytical methods resolve crosslinked protein pairs when using DTBP?
Advanced workflows involve:
- Diagonal gel electrophoresis : Separates crosslinked complexes in the first dimension under non-reducing conditions, followed by disulfide reduction (2-mercaptoethanol) and second-dimension separation to identify off-diagonal spots .
- Mass spectrometry (MS) : Peptide mapping with search engines (e.g., Mascot) identifies crosslinked residues. For example, DTBP-treated MxiAC (Type III secretion system) was analyzed using a Proteomic Data Analysis Pipeline .
- Immunoprecipitation (IP) : Crosslinked complexes (e.g., TGF-β/SNAI2 chromatin interactions) are enriched with specific antibodies (e.g., anti-HA) and quantified via real-time PCR .
Q. How can researchers address contradictions in crosslinking efficiency across studies?
Discrepancies often arise from:
- Buffer compatibility : DTBP requires amine-free buffers (e.g., phosphate buffer in A. tumefaciens assays) . Tris-based buffers during quenching may interfere if used prematurely .
- Protein accessibility : Membrane permeability impacts intracellular crosslinking efficiency. For example, DTBP successfully crosslinked surface Ia antigens but may require optimization for cytoplasmic targets .
- Validation controls : Include non-crosslinked samples and negative controls (e.g., TRIS-quenched reactions) to distinguish specific vs. nonspecific interactions .
Q. What novel applications of DTBP exist beyond traditional protein crosslinking?
Recent innovations include:
- Microfluidics : A DTBP-based microchannel platform rapidly captures cell-free nucleic acids (cfNAs) from plasma, enabling KRAS/BRAF mutation detection in colorectal cancer without bulky instruments .
- Chromatin studies : DTBP crosslinking preserves transient transcription factor-DNA interactions (e.g., SNAI2 binding to miR-203 promoters) for ChIP-qPCR analysis .
Methodological Challenges & Solutions
Q. How is crosslinking efficiency validated in DTBP-treated samples?
- SDS-PAGE/Western blotting : Shift in molecular weight (e.g., Ia antigen α/β dimer at 60 kDa vs. monomeric 33/28 kDa chains) confirms crosslinking .
- MS quantification : Spectral counts for crosslinked peptides vs. non-crosslinked controls provide stoichiometric data .
- Functional assays : Compare activity pre/post-crosslinking (e.g., ribosome assembly in DTBP-treated 40S subunits) .
Q. What advancements in crosslinking reagents challenge DTBP’s utility?
- Cleavable linkers : DTSSP (disulfide-cleavable) allows post-MS reduction for simplified peptide identification .
- Heterobifunctional reagents : NHS-ester/azide compounds enable click chemistry-based conjugation, offering greater flexibility than DTBP’s amine-specificity .
- Biocompatible alternatives : Collagen-specific crosslinkers (e.g., DTBP derivatives) reduce cytotoxicity in biomedical applications .
Data Interpretation & Structural Analysis
Q. How do researchers infer protein topology from DTBP crosslinking data?
- Molecular weight matching : Crosslinked pairs (e.g., S3-S5 in ribosomes) are identified by summing individual protein masses and comparing to observed bands .
- Cryo-EM correlation : DTBP-stabilized complexes (e.g., Type III secretion systems) are validated against high-resolution structures .
- Mutagenesis : Lysine-to-arginine substitutions disrupt crosslinking sites, confirming interaction interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
